molecular formula C14H16N2O9 B1667457 Bis-PEG1-NHS ester CAS No. 65869-64-9

Bis-PEG1-NHS ester

Katalognummer: B1667457
CAS-Nummer: 65869-64-9
Molekulargewicht: 356.28 g/mol
InChI-Schlüssel: OWCYSDGIJAVHFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Bis-PEG1-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCYSDGIJAVHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163278
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65869-64-9
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65869-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Bis-PEG1-NHS Ester: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent widely utilized in bioconjugation, drug delivery, and surface modification. Its structure features two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit. This design allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The inclusion of a PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous environments, which can reduce aggregation and immunogenicity.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Weight 356.29 g/mol [2]
356.3 g/mol [3][4]
Molecular Formula C₁₄H₁₆N₂O₉[2]
CAS Number 65869-64-9
Appearance Viscous pale liquid or low melting point solid
Purity ≥95% - 99.95%
Solubility - DMSO: 71 mg/mL (199.27 mM)
- Water: Insoluble
- Ethanol: Insoluble
- Anhydrous, water-miscible organic solvents (e.g., DMF): Soluble
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C in solvent for up to 1 year
-20°C in solvent for up to 1 month

Reactivity and Reaction Mechanism

The utility of this compound is centered on the reactivity of its terminal NHS ester groups towards primary amines (-NH₂). This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.

The primary targets for this reaction in a biological context are the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides. While NHS esters are highly reactive with primary amines, they can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, though the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. The reaction is most efficient in the pH range of 7.2 to 8.5.

Competition with Hydrolysis

A critical factor influencing the efficiency of NHS ester conjugation is the competing hydrolysis reaction, where the ester reacts with water, leading to its inactivation. The rate of hydrolysis is highly dependent on pH and temperature.

  • At pH 7.0 and 0°C, the half-life of hydrolysis for a typical NHS ester is 4 to 5 hours.

  • This half-life decreases dramatically to 10 minutes at pH 8.6 and 4°C.

This underscores the importance of performing conjugation reactions promptly after preparing the reagent solution and carefully controlling the pH of the reaction buffer.

cluster_0 Reaction Pathways Reagent This compound Product Stable Amide Bond (Conjugate) Reagent->Product Aminolysis (Desired Reaction) Hydrolyzed Inactive Carboxylate Reagent->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (R-NH₂) Amine->Product Water Water (H₂O) Water->Hydrolyzed

Caption: Competing reactions of this compound.

Experimental Protocols

General Protocol for Protein-Protein Crosslinking

This protocol provides a general workflow for crosslinking two proteins using this compound. Optimal conditions, such as the molar ratio of crosslinker to protein, may need to be determined empirically.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM). Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Prepare Protein Solution: Prepare a solution containing Protein A and Protein B at a suitable concentration (e.g., 0.1 mM) in the chosen conjugation buffer.

  • Initiate Crosslinking: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. Mix thoroughly but gently.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

start Start prep_reagent Prepare fresh Bis-PEG1-NHS ester stock solution in DMSO start->prep_reagent prep_protein Prepare protein solution in amine-free buffer (pH 7.2-8.0) prep_reagent->prep_protein add_reagent Add molar excess of NHS ester to protein solution prep_protein->add_reagent incubate Incubate at RT (30-60 min) or 4°C (2-4 hours) add_reagent->incubate quench Quench reaction with Tris or Glycine buffer incubate->quench purify Purify conjugate via desalting or dialysis quench->purify end End purify->end

Caption: General workflow for a bioconjugation experiment.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, primarily driven by its ability to link molecules containing primary amines.

  • Antibody-Drug Conjugates (ADCs): This reagent is frequently used as a non-cleavable linker in the development of ADCs. It covalently attaches a cytotoxic drug to an antibody, leveraging the antibody's specificity to target cancer cells.

  • Protein Structure Analysis: As a homobifunctional crosslinker, it can be used to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes. By crosslinking proximal lysine residues, it provides distance constraints for structural modeling.

  • Surface Modification: The NHS ester groups can react with amine-functionalized surfaces to immobilize proteins, peptides, or other biomolecules for applications in biosensors, immunoassays, and biomaterials.

  • PEGylation: The introduction of the PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility and in vivo half-life.

cluster_0 Bioconjugation Reaction P1 Molecule A (e.g., Antibody) Linker This compound P1->Linker Reacts with primary amine P2 Molecule B (e.g., Drug) P2->Linker Reacts with primary amine Conjugate Molecule A - Linker - Molecule B (e.g., ADC) Linker->Conjugate Forms stable amide bonds

Caption: Conceptual diagram of this compound action.

References

A Technical Guide to the Mechanism and Application of Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. It details the core mechanism of action, critical reaction parameters, competing side reactions, and standardized experimental protocols. The document is intended to serve as a foundational resource for professionals utilizing this reagent in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other protein modifications.

Introduction

This compound is a non-cleavable, homobifunctional crosslinker widely used in bioconjugation.[1][2][3] Its structure consists of two N-hydroxysuccinimide (NHS) ester reactive groups connected by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.[1][2] This configuration allows for the covalent linking of molecules containing primary amines. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity. Its primary application lies in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), where precise and stable linkage is paramount.

Core Mechanism of Action: Amine Acylation

The fundamental mechanism of this compound involves the acylation of primary amines. This reaction proceeds via a nucleophilic acyl substitution. The unprotonated primary amine group (e.g., the ε-amine of a lysine (B10760008) residue or the N-terminus of a protein) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.

cluster_reaction Mechanism: Nucleophilic Acyl Substitution reagent This compound (R-CO-NHS) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (Protein-NH₂) amine->intermediate product Stable Amide Bond (Protein-NH-CO-R) intermediate->product Collapse leaving_group NHS Byproduct intermediate->leaving_group

Caption: Reaction mechanism of an NHS ester with a primary amine.

The Competing Reaction: Hydrolysis

The primary factor limiting the efficiency of NHS ester conjugation is the competing hydrolysis reaction. In an aqueous environment, water molecules can also act as nucleophiles and attack the carbonyl carbon of the ester. This reaction cleaves the ester bond, releasing NHS and converting the reactive group into an unreactive carboxylate, rendering the crosslinker incapable of reacting with the target amine. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH rises.

Key Parameters Influencing Reaction Efficiency

The success of a conjugation reaction using this compound is governed by several critical experimental parameters. Optimizing these factors is essential to maximize the yield of the desired conjugate while minimizing hydrolysis.

  • pH: The pH of the reaction buffer is the most critical variable. A pH range of 7.2 to 9.0 is generally effective, with an optimal range often cited as 8.3-8.5.

    • Below pH 7.2: Primary amines are increasingly protonated (-NH3+), which eliminates their nucleophilicity and slows or prevents the reaction.

    • Above pH 9.0: The rate of NHS ester hydrolysis accelerates dramatically, which can consume the reagent before it reacts with the target amines.

  • Buffer Composition: The choice of buffer is crucial. Buffers must be free of extraneous primary amines.

    • Recommended Buffers: Phosphate, borate, HEPES, and carbonate/bicarbonate buffers are compatible.

    • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided during the conjugation step. These reagents are, however, useful for quenching the reaction.

  • Reagent Concentration: Higher concentrations of the protein and crosslinker can favor the desired aminolysis reaction over hydrolysis, which is a pseudo-first-order reaction with respect to water.

  • Temperature and Time: The reaction can be performed under various conditions. A common approach is to react for 30-60 minutes at room temperature or for 2-4 hours at 4°C. Lower temperatures can help suppress the rate of hydrolysis, which is beneficial for sensitive proteins or when longer reaction times are needed.

  • Reagent Solubility: this compound is not readily soluble in aqueous buffers. It must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. It is critical to use anhydrous solvents, as any moisture can prematurely hydrolyze the reagent.

cluster_params Factors Affecting NHS Ester Reaction Efficiency cluster_outcomes Reaction Outcomes pH Reaction pH Aminolysis Desired Conjugation (Amide Bond Formation) pH->Aminolysis Optimal (7.2-9.0) Hydrolysis Competing Reaction (Reagent Inactivation) pH->Hydrolysis Too High (>9.0) Temp Temperature Temp->Hydrolysis High Temp Increases Rate Buffer Buffer Choice Buffer->Hydrolysis Amine Buffers (Tris, Glycine) Concentration Reactant Conc. Concentration->Aminolysis High Conc. Favors Aminolysis

Caption: Logical relationships governing NHS ester reaction outcomes.

Quantitative Data

The physical properties and hydrolytic stability of the NHS ester are key considerations for experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₁₆N₂O₉
Molecular Weight 356.29 g/mol
CAS Number 65869-64-9
Reactivity Primary Amines
Spacer Arm PEG (1 unit)
Cleavability Non-cleavable
Solubility Soluble in DMSO, DMF

Table 2: Hydrolytic Half-Life of NHS Esters in Aqueous Solution

pHTemperatureHalf-LifeReference(s)
7.00°C4 - 5 hours
8.64°C10 minutes
7.0N/A~7 hours
9.0N/AMinutes

Note: Half-life values are approximate and can vary based on buffer composition and the specific structure of the NHS ester reagent.

Experimental Protocols

This section provides a generalized protocol for conjugating a protein with this compound.

Materials and Reagents
  • Protein of interest (e.g., antibody)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5.

  • Solvent: Anhydrous (dry) dimethyl sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Purification System: Desalting column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol Steps
  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers. If necessary, exchange the protein into the Reaction Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.

  • Prepare NHS Ester Stock: Immediately before use, dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10-25 mM). Do not store the stock solution in an aqueous buffer.

  • Initiate Conjugation: Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio must be determined empirically.

  • Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step consumes any unreacted NHS ester.

  • Purify Conjugate: Remove excess reagent, quenched reagent, and the NHS byproduct from the protein conjugate using a desalting column or dialysis against the desired final storage buffer.

cluster_workflow Experimental Workflow for Bioconjugation start Start prep_protein 1. Prepare Protein (Buffer exchange to amine-free buffer, pH 7.2-8.5) start->prep_protein react 3. Mix & Incubate (Add ester to protein; Incubate RT or 4°C) prep_protein->react prep_reagent 2. Prepare NHS Ester (Dissolve in anhydrous DMSO) prep_reagent->react quench 4. Quench Reaction (Add Tris or Glycine buffer) react->quench purify 5. Purify Conjugate (Size-exclusion chromatography) quench->purify end End (Purified Conjugate) purify->end

Caption: A typical experimental workflow for NHS ester conjugation.

Conclusion

This compound is a powerful and versatile tool for covalently linking molecules via primary amines. Its mechanism of action is a well-characterized nucleophilic acyl substitution that forms stable amide bonds. However, the reaction is sensitive to a competing hydrolysis side reaction. By carefully controlling critical parameters—most notably pH, buffer composition, and temperature—researchers can effectively manage these competing pathways to achieve high-efficiency conjugation. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in research and drug development.

References

A Technical Guide to Bis-PEG1-NHS Ester in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies of Bis-PEG1-NHS ester, a versatile homobifunctional crosslinking agent. Designed for professionals in research and drug development, this document provides detailed information on its chemical properties, principal uses, and comprehensive experimental protocols.

Introduction to this compound

This compound is a chemical crosslinker widely used in bioconjugation.[1] It consists of two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer.[2][3] The NHS esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[4][5] The inclusion of a hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and minimize the immunogenicity of the crosslinker itself.[5]

This reagent is primarily employed in two major areas of research: the study of protein-protein interactions through cross-linking mass spectrometry (XL-MS) and the development of antibody-drug conjugates (ADCs).[4][6] Its defined spacer arm length allows for the creation of covalent bonds between molecules that are in close proximity, providing valuable structural information.[5]

Chemical Structure and Properties

PropertyValueReference
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoateN/A
Molecular Formula C14H16N2O9[]
Molecular Weight 356.28 g/mol []
CAS Number 65869-64-9[3]
Reactivity Primary amines (-NH2)[4]
Storage -20°C, desiccated[5]

Core Applications

Protein-Protein Interaction Studies via XL-MS

Chemical cross-linking coupled with mass spectrometry (XL-MS) has become a powerful tool for elucidating the structure and organization of protein complexes.[8] this compound is used to covalently link interacting proteins. Following enzymatic digestion, the resulting cross-linked peptides are identified by mass spectrometry. This provides distance constraints that can be used to map protein-protein interaction interfaces and model the three-dimensional structure of protein assemblies.

The general workflow for an XL-MS experiment involves incubating the protein complex with this compound, digesting the cross-linked proteins, and analyzing the resulting peptides by LC-MS/MS.[8]

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Cross-Linking Reaction cluster_analysis Mass Spectrometry Analysis ProteinComplex Protein Complex in Amine-Free Buffer Incubation Incubation (e.g., 30 min, RT) ProteinComplex->Incubation Crosslinker This compound (in anhydrous DMSO) Crosslinker->Incubation Quenching Quenching (e.g., Tris buffer) Incubation->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification of Cross-linked Peptides) LCMS->DataAnalysis

Figure 1. General experimental workflow for protein cross-linking mass spectrometry (XL-MS).
Antibody-Drug Conjugate (ADC) Development

This compound serves as a non-cleavable linker in the synthesis of ADCs.[6][9][10] ADCs are a class of targeted therapeutics where a cytotoxic agent is linked to a monoclonal antibody. The antibody directs the cytotoxic payload to cancer cells expressing a specific antigen, thereby increasing efficacy and reducing off-target toxicity.[11]

In this application, the this compound acts as a bridge. One NHS ester group reacts with a primary amine on the antibody (typically a lysine residue), and the other reacts with an amine-containing cytotoxic drug or a modified drug-payload molecule. The PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the resulting ADC.[1]

ADC_Synthesis cluster_reaction Conjugation Reaction Antibody Monoclonal Antibody (with accessible Lysines) Reaction Reaction in Controlled Buffer (pH 7-9) Antibody->Reaction Crosslinker This compound Crosslinker->Reaction Drug Amine-containing Cytotoxic Drug Drug->Reaction ADC Antibody-Drug Conjugate Reaction->ADC

Figure 2. Logical relationship in the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

General Protocol for Protein Cross-Linking

This protocol provides a general procedure for cross-linking a protein or protein complex in solution. Optimal conditions, such as protein and crosslinker concentrations, may need to be determined empirically.[5]

Materials:

  • Protein of interest in an amine-free buffer (e.g., HEPES or PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Protein Sample: Dissolve the protein in the chosen amine-free buffer at a concentration of approximately 5 µM.[12]

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 5-50 mM.[12]

  • Initiate Cross-Linking: Add the this compound stock solution to the protein solution to achieve a final 10- to 100-fold molar excess of the crosslinker over the protein.[12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

  • Quench Reaction: Terminate the reaction by adding the quenching buffer to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.[12]

  • Downstream Analysis: The cross-linked sample is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or enzymatic digestion for mass spectrometry.

Protocol for Extracellular Cross-Linking of Cell Surface Proteins

This compound is not cell-permeable, making it suitable for cross-linking proteins on the outer surface of cells.[5]

Materials:

  • Cell suspension (approx. 25 x 10^6 cells/mL)

  • Ice-cold PBS, pH 8.0

  • This compound stock solution (in anhydrous DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5]

  • Initiate Cross-Linking: Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.[5]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For temperature-sensitive samples or to minimize internalization, the incubation can be performed at 4°C.[5]

  • Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes.[5]

  • Cell Lysis and Analysis: The cells can now be lysed, and the cross-linked proteins can be analyzed by various methods, including immunoprecipitation and western blotting.

Quantitative Data

The efficiency of the cross-linking reaction is highly dependent on several factors, most notably the stability of the NHS ester, which is prone to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 1: Half-life of NHS Ester at Various Conditions

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.5Room Temp~8 minutes (480 seconds)
8.64°C10 minutes
9.0Room TempMinutes

Data summarized from a technical resource on a related Bis-PEG-NHS ester.

Table 2: Recommended Reaction Parameters for Protein Cross-Linking

ParameterRecommended RangeNotesReference
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.N/A
Molar Excess of Crosslinker 10- to 50-foldVaries depending on protein concentration and desired degree of cross-linking.[5]
Protein Concentration > 2 mg/mLHigher concentrations can improve cross-linking efficiency.N/A
Incubation Time 30 min - 2 hoursDependent on temperature and desired reaction completion.[5]
Temperature 4°C to Room TempLower temperatures can be used to slow the reaction and for sensitive proteins.[5]

Conclusion

This compound is a valuable tool for researchers in molecular biology and drug development. Its ability to covalently link proteins in close proximity provides crucial insights into protein-protein interactions and the architecture of protein complexes. Furthermore, its application as a linker in the construction of ADCs highlights its utility in the development of targeted therapeutics. By understanding the chemical properties and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize this compound to advance their scientific objectives.

References

An In-depth Technical Guide to the Solubility Characteristics of Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Bis-PEG1-NHS ester, a homobifunctional crosslinker widely used in bioconjugation, antibody-drug conjugate (ADC) development, and various research applications.[1][2][3][4] Understanding the solubility and handling of this reagent is critical for achieving successful and reproducible results in labeling proteins, peptides, and other amine-containing molecules.[5]

Core Concepts: Solubility and Stability

This compound is a molecule featuring two N-hydroxysuccinimide (NHS) ester functional groups connected by a short, single polyethylene (B3416737) glycol (PEG) spacer. While the PEG spacer is intended to increase the hydrophilicity of the molecule, the PEG1 unit is generally insufficient to render the entire compound water-soluble. Its utility is primarily dictated by its high reactivity towards primary amines and its solubility in specific organic solvents.

Aqueous Solubility and Hydrolysis

This compound is considered insoluble in water and aqueous buffers. When introduced into an aqueous environment, the dominant competing reaction is the hydrolysis of the NHS ester groups. This reaction, which cleaves the ester and renders the molecule inactive for conjugation, is highly dependent on pH. The rate of hydrolysis increases significantly as the pH rises.

Organic Solvent Solubility

To achieve a working solution, this compound must first be dissolved in a dry, water-miscible (or anhydrous) organic solvent. The most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It is crucial to use high-purity, anhydrous grades of these solvents, as any moisture present will initiate hydrolysis of the NHS ester, even in the stock solution.

Quantitative Data Summary

The following tables provide quantitative data on the solubility and stability of this compound and related NHS esters.

Table 1: Solubility of this compound
SolventSolubilityNotes
Water InsolubleHighly susceptible to rapid hydrolysis.
Ethanol InsolubleNot a recommended solvent.
DMSO 71 mg/mL (199.27 mM)Fresh, moisture-free DMSO is essential to prevent degradation of the reagent.
DMF SolubleA common alternative to DMSO for dissolving NHS esters.
Table 2: pH-Dependent Hydrolysis Rate of NHS Esters

This table illustrates the stability of the NHS ester functional group in aqueous solutions at various pH levels. The half-life is the time required for half of the NHS esters to be hydrolyzed.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.0Room Temp.210 minutes
8.5Room Temp.180 minutes
8.6410 minutes
9.0Room Temp.125 minutes

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

This protocol describes a standard method for experimentally determining the solubility of a compound like this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., anhydrous DMSO)

  • Small glass vials with screw caps

  • Vortex mixer or orbital shaker

  • Analytical balance

  • Micro-pipettes

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.

  • Record the total mass of the compound and vial.

  • Add a precise volume of the chosen solvent to the vial.

  • Seal the vial tightly and place it on a shaker or vortex mixer at a constant, controlled temperature.

  • Allow the mixture to equilibrate for several hours to ensure saturation is reached.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant without disturbing the solid pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.

  • Quantify the concentration of the dissolved this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Standard Protocol for Protein Bioconjugation

This protocol outlines the typical steps for labeling a protein with this compound, highlighting the proper handling and dissolution of the reagent.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS: 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Weigh the desired amount and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Do not store this solution.

  • Protein Preparation: Ensure the protein is in a buffer free of primary amines (like Tris or glycine), which would compete with the reaction.

  • Conjugation Reaction: While gently stirring the protein solution, add the calculated volume of the this compound stock solution. The final volume of DMSO should typically not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein and desired degree of labeling.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted, and hydrolyzed reagent, as well as the quenching agent, by using a desalting column, dialysis, or size-exclusion chromatography.

  • Storage: Store the resulting conjugate under conditions optimal for the specific protein.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical reactions and experimental processes involving this compound.

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Primary Amine (e.g., Protein-NH2) amine->intermediate product Stable Amide Bond (Protein-NH-CO-Linker) intermediate->product Elimination leaving_group NHS Byproduct intermediate->leaving_group

Caption: Reaction mechanism of this compound with a primary amine.

G start Start prep_reagent Prepare Reagent (Dissolve Bis-PEG1-NHS in anhydrous DMSO) start->prep_reagent prep_protein Prepare Protein (Exchange to Amine-Free Buffer, pH 7.2-8.0) start->prep_protein reaction Initiate Reaction (Add Reagent to Protein) prep_reagent->reaction prep_protein->reaction incubate Incubate (30-120 min) reaction->incubate quench Quench Reaction (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting / Dialysis) quench->purify analyze Analyze & Store Final Product purify->analyze end End analyze->end

Caption: Standard experimental workflow for bioconjugation.

G nhs_ester This compound (in aqueous buffer) aminolysis Desired Aminolysis (Stable Amide Bond) nhs_ester->aminolysis hydrolysis Competing Hydrolysis (Inactive Carboxylate) nhs_ester->hydrolysis protein Protein-NH2 protein->aminolysis water H2O water->hydrolysis

References

An In-depth Technical Guide to the Bis-PEG1-NHS Ester Spacer Arm: Length, Flexibility, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. The document details its physicochemical properties, with a focus on its spacer arm length and flexibility, and provides detailed protocols for its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a chemical crosslinker featuring a single polyethylene (B3416737) glycol (PEG) unit flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[2][3] This bifunctional nature allows for the coupling of two amine-containing molecules or the intramolecular crosslinking of a single molecule. The single PEG unit imparts hydrophilicity to the linker, which can improve the solubility and reduce the aggregation of the resulting bioconjugate.[4]

The primary application of this compound is in the field of bioconjugation, where it is used to create stable linkages between biomolecules. A significant area of its use is in the development of Antibody-Drug Conjugates (ADCs), where it can be used to attach a cytotoxic drug to a monoclonal antibody.[5][6][7]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of the this compound is crucial for its effective application.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound.

PropertyValueReferences
Molecular Formula C14H16N2O9[4]
Molecular Weight 356.28 g/mol [1]
Purity Typically >95%[4]
Spacer Arm Length (Estimated) ~12.5 Å
Flexibility (Persistence Length of PEG) ~3.8 Å (0.38 nm)
Solubility Soluble in DMSO and DMF[5]
Storage Conditions -20°C, desiccated[4]

Note: The spacer arm length is an estimation based on the lengths of the constituent bonds. The persistence length is a measure of a polymer's stiffness; a shorter persistence length indicates greater flexibility.

Spacer Arm Length
Flexibility and Conformational Analysis

Polyethylene glycol (PEG) is well-regarded as a flexible polymer.[8] This flexibility arises from the free rotation around the C-C and C-O bonds within the ethylene (B1197577) glycol unit. The flexibility of a polymer chain can be quantified by its persistence length, which is the length over which correlations in the direction of the tangent to the chain are lost. For PEG, the persistence length is approximately 3.8 Å (0.38 nm). This short persistence length confirms that even a single PEG unit imparts significant flexibility to the spacer arm.

This inherent flexibility allows the conjugated molecules to adopt a range of spatial orientations relative to one another, which can be advantageous in applications where specific spatial arrangements are required for biological activity. However, in some contexts, excessive flexibility can be a drawback.[8] The conformational freedom of the PEG chain is also influenced by its hydration state and the surrounding environment.[9][10]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Considerations for NHS Ester Reactions
  • pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[2] Below this range, the amine is protonated and less nucleophilic, while above this range, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers should be used. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete for reaction with the NHS ester and should be avoided during the conjugation step.[2]

  • Solvent: this compound is often dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[5]

  • Moisture: NHS esters are susceptible to hydrolysis. Therefore, the reagent should be stored under desiccated conditions and allowed to come to room temperature before opening to prevent condensation.[2]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a general procedure for conjugating a small molecule drug containing a primary amine to an antibody using this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Amine-containing small molecule drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains any amine-containing buffers or stabilizers (like glycine or Tris), they must be removed. This can be achieved by dialysis against an appropriate amine-free buffer (e.g., PBS, pH 7.4) or by using a desalting column.

    • Adjust the concentration of the antibody to a suitable level, typically 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Activation of the Small Molecule Drug (if necessary):

    • If the drug molecule does not already contain a primary amine, it may need to be modified to introduce one. This protocol assumes the drug has a suitable primary amine for conjugation.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

    • Add the amine-containing small molecule drug to the reaction mixture. The molar ratio of the drug to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

    • Continue the incubation for another 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS esters, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker, drug, and other byproducts from the ADC. This is typically achieved using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization of the ADC:

    • The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity. Techniques such as UV-Vis spectroscopy, mass spectrometry, and in vitro cell-based assays are commonly used.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the this compound.

Reaction Mechanism of this compound with a Primary Amine

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Purification (Amine-free buffer) conjugation Antibody + Linker + Drug (pH 7.2-8.5, RT) antibody_prep->conjugation linker_prep Prepare Bis-PEG1-NHS Ester Stock (DMSO) linker_prep->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purification Purify ADC (e.g., SEC) quench->purification characterization Characterize ADC (DAR, Purity, Activity) purification->characterization

References

Bis-PEG1-NHS Ester: An In-Depth Technical Guide for Homobifunctional Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-NHS ester is a homobifunctional crosslinking agent widely utilized in bioconjugation, proteomics, and drug development. Its architecture, featuring two N-hydroxysuccinimide (NHS) ester reactive groups connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and permanent linkage of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. This guide provides a comprehensive technical overview of this compound, including its chemical properties, reaction mechanisms, experimental protocols, and key applications.

Core Principles of this compound Chemistry

This compound functions by reacting with primary amines (-NH2), predominantly found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. The reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide as a byproduct.

The hydrophilic single PEG unit in the spacer arm enhances the water solubility of the crosslinker and the resulting conjugate, which can help to reduce aggregation and minimize immunogenicity.

Key Chemical and Physical Properties
PropertyValueReference(s)
Chemical Name bis(2,5-dioxopyrrolidin-1-yl) 3,3'-oxydipropionate
CAS Number 65869-64-9
Molecular Formula C14H16N2O9
Molecular Weight 356.29 g/mol
Spacer Arm Length ~11.4 Å (This is a theoretical estimation for a similar length crosslinker, DSS)
Reactivity Primary amines (-NH2)
Solubility Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers.

The Competing Reaction: Hydrolysis

A critical factor influencing the efficiency of NHS ester crosslinking is the competing hydrolysis reaction. In aqueous solutions, the NHS ester can react with water, leading to the cleavage of the NHS group and the formation of an unreactive carboxyl group. This inactivation of the crosslinker reduces the overall yield of the desired conjugate.

The rate of hydrolysis is significantly influenced by pH and temperature. Higher pH and elevated temperatures accelerate the rate of hydrolysis.

pHTemperatureApproximate Half-life of NHS EsterReference(s)
7.00°C4-5 hours
8.64°C10 minutes

Due to the competing hydrolysis reaction, it is crucial to perform crosslinking reactions under optimized conditions and to use freshly prepared crosslinker solutions.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as protein concentration and the molar excess of the crosslinker, should be empirically determined for each specific application.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES) at pH 7.2-8.0

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 0.1-5 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the crosslinking reaction and should be avoided.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM). Do not store the crosslinker in solution, as it is susceptible to hydrolysis.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with and inactivate any excess this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry. On an SDS-PAGE gel, successfully crosslinked proteins will appear as higher molecular weight bands compared to the non-crosslinked protein. The efficiency of crosslinking can be estimated by densitometric analysis of the protein bands on the gel.

Visualizing Workflows and Pathways

Reaction Mechanism of this compound

The Pivotal Role of the PEG Linker in Bis-PEG1-NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core functions and applications of the Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. With a focus on its integral polyethylene (B3416737) glycol (PEG) linker, this document delves into the chemical properties, experimental applications, and the significant advantages this linker imparts to bioconjugates.

Introduction to this compound: Structure and Function

This compound is a chemical crosslinker characterized by a short, single polyethylene glycol (PEG) unit flanked by two N-hydroxysuccinimide (NHS) ester reactive groups.[] This symmetrical structure allows for the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[][3] The NHS esters react with primary amines (-NH2) to form stable amide bonds, making it a valuable tool in bioconjugation.[4]

The central PEG linker, though short in this particular molecule, plays a crucial role in defining the overall properties and utility of the crosslinker. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its incorporation into bioconjugates offers numerous advantages.[5]

The Core Contribution of the PEG1 Linker

The single PEG unit in this compound provides a flexible and hydrophilic spacer between the two molecules being crosslinked.[3] This spacer is critical for several reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG linker increases the water solubility of the resulting bioconjugate.[5] This is particularly beneficial when working with hydrophobic molecules that are prone to aggregation in aqueous environments.[6]

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, which can help to minimize steric hindrance and preserve their biological activity.

  • Improved Biocompatibility: PEG is well-known for its ability to reduce the immunogenicity of molecules to which it is attached.[5] It can create a protective hydrophilic shield that masks the bioconjugate from the immune system.

  • Modulation of Pharmacokinetics: In the context of drug delivery, such as in antibody-drug conjugates (ADCs), the PEG linker can influence the pharmacokinetic profile of the conjugate, often leading to a longer circulation half-life.[6]

Quantitative Impact of PEG Linker Length

The length of the PEG linker can significantly impact the properties of the resulting bioconjugate. While direct quantitative data for a PEG1 linker is not extensively available in comparative studies, trends can be observed from studies on ADCs with varying PEG chain lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

LinkerClearance Rate (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data synthesized from studies on anti-CD30 and anti-CD19 ADCs.[7]

As the length of the PEG linker increases, the clearance rate of the ADC decreases, indicating a longer circulation time. This is attributed to the increased hydrodynamic radius and the shielding effect of the PEG chain.[6]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

LinkerRelative Cytotoxicity
No PEG1
PEG44.5-fold reduction
PEG1022-fold reduction

Data from a study on miniaturized affibody-based drug conjugates.[7]

In some contexts, longer PEG chains can lead to a reduction in in vitro cytotoxicity. This highlights a potential trade-off between improved pharmacokinetics and immediate cell-killing potency that needs to be considered in drug design.[7]

Experimental Applications and Protocols

This compound is a versatile tool with applications in various research and development areas.

Protein-Protein Crosslinking

This technique is used to study protein-protein interactions, stabilize protein complexes for structural analysis, and understand the spatial arrangement of subunits within a protein complex.[8]

Materials:

  • Purified protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis against a suitable buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, and/or mass spectrometry.

Antibody-Drug Conjugate (ADC) Development

In ADCs, the linker connects the antibody to the cytotoxic payload. The properties of the linker are critical for the stability, efficacy, and safety of the ADC.[9]

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer

  • Drug-linker intermediate with a primary amine

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0).

  • Linker-Payload Activation (if necessary): If the drug-payload does not have a reactive group for the antibody, it can be functionalized with an amine.

  • Conjugation Reaction: Add a calculated molar excess of the amine-containing drug-linker and this compound to the antibody solution. The reaction is typically performed in two steps: first reacting the antibody with one NHS ester of the Bis-PEG1-NHS, purifying, and then reacting with the amine-containing drug. Alternatively, for a one-pot reaction, carefully control the stoichiometry.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Purification: Purify the ADC from unconjugated antibody, linker, and drug using size-exclusion chromatography.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Nanoparticle Surface Modification

Functionalizing nanoparticles with PEG linkers can improve their stability in biological fluids, reduce non-specific protein binding, and enhance their circulation time.[10]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio will need to be optimized based on the nanoparticle size and surface amine density.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: Quench any unreacted NHS esters by adding the quenching solution. Purify the functionalized nanoparticles by centrifugation and resuspension in a fresh buffer or by dialysis.

  • Characterization: Characterize the surface modification using techniques such as dynamic light scattering (DLS) for size, zeta potential for surface charge, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) to illustrate key processes involving this compound.

experimental_workflow_protein_crosslinking cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Solution Protein(s) in Amine-Free Buffer Mixing Mix Protein and Linker Protein_Solution->Mixing Linker_Solution This compound in DMSO/DMF Linker_Solution->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench with Tris Buffer Incubation->Quenching Purification Purify (Desalting/Dialysis) Quenching->Purification Analysis Analyze (SDS-PAGE, MS) Purification->Analysis

Workflow for Protein-Protein Crosslinking.

experimental_workflow_adc_synthesis Antibody Antibody Step1_Conjugation Step 1: Conjugate Antibody with Linker Antibody->Step1_Conjugation Bis_PEG1_NHS This compound Bis_PEG1_NHS->Step1_Conjugation Drug_Amine Amine-Functionalized Drug Step2_Conjugation Step 2: Conjugate Drug to Intermediate Drug_Amine->Step2_Conjugation Intermediate Antibody-Linker Intermediate Step1_Conjugation->Intermediate Intermediate->Step2_Conjugation ADC_Crude Crude ADC Step2_Conjugation->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC

Conceptual Workflow for ADC Synthesis.

logical_relationship_peg_linker cluster_properties Physicochemical Properties cluster_advantages Advantages in Bioconjugation PEG_Linker PEG Linker (e.g., in Bis-PEG1-NHS) Hydrophilicity Hydrophilicity PEG_Linker->Hydrophilicity Flexibility Flexibility PEG_Linker->Flexibility Biocompatibility Biocompatibility PEG_Linker->Biocompatibility Solubility Increased Solubility Hydrophilicity->Solubility Stability Improved Stability Hydrophilicity->Stability Pharmacokinetics Modulated Pharmacokinetics Hydrophilicity->Pharmacokinetics Flexibility->Pharmacokinetics Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity

Core Properties and Advantages of the PEG Linker.

Conclusion

The seemingly simple single PEG unit in this compound is a critical component that imparts highly desirable properties to the crosslinker and the resulting bioconjugates. Its ability to enhance solubility, improve stability, and reduce immunogenicity makes this compound a valuable tool for researchers in protein chemistry, drug development, and nanotechnology. Understanding the fundamental role of the PEG linker is essential for the rational design and successful application of bioconjugates in a wide range of scientific disciplines.

References

An In-depth Technical Guide to Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive technical overview of Bis-PEG1-NHS ester, a homobifunctional crosslinking agent. It is designed for researchers, scientists, and drug development professionals. The document details the reagent's chemical properties, mechanism of action, and key applications in bioconjugation. Detailed experimental protocols are provided, along with graphical representations of reaction mechanisms and workflows to facilitate understanding and practical implementation.

Introduction to this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of a spacer molecule.[1] Specifically, it features two N-hydroxysuccinimide (NHS) ester groups connected by a short, hydrophilic single polyethylene (B3416737) glycol (PEG) unit.[2] These NHS esters are highly reactive toward primary amines (–NH2), which are abundantly found on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues.[3][4] This reactivity allows this compound to covalently link molecules containing primary amines, forming stable amide bonds.[5]

The inclusion of a PEG spacer offers significant advantages, such as increased water solubility of the reagent and the resulting conjugate molecule, which helps to reduce aggregation. Unlike traditional PEG reagents that are often a heterogeneous mixture of different chain lengths, this compound is a homogeneous compound with a precisely defined molecular weight and spacer length, enabling greater control and characterization in crosslinking applications. Its primary applications include studying protein structures, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces.

Chemical Properties and Data

The physical and chemical properties of this compound are critical for its effective use in experimental design. The data below is summarized for easy reference.

PropertyValueReferences
Synonym Bis(succinimidyl) 3,3'-(ethane-1,2-diylbis(oxy))dipropanoate
Molecular Formula C14H16N2O9
Molecular Weight 356.29 g/mol (or 356.3)
CAS Number 65869-64-9
Purity Typically >95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO and DMF; Insoluble in water and ethanol
Reactive Groups N-hydroxysuccinimide (NHS) Ester (x2)
Target Moiety Primary Amines (-NH2)
Spacer Arm PEG (1 unit)
Storage Conditions -20°C, under desiccant

Mechanism of Action

The crosslinking reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly efficient in the pH range of 7.2 to 8.5. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. Careful control of pH is therefore essential for successful conjugation.

NHS_Ester_Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-C(=O)-R (Stable Amide Bond) Protein->Conjugate + R-C(=O)O-NHS pH 7.2-8.5 Intermediate Crosslinker R-C(=O)O-NHS (this compound) Byproduct NHS (N-hydroxysuccinimide) Intermediate->Conjugate

Figure 1. Reaction of an NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

Successful use of this compound requires careful attention to reagent preparation, reaction conditions, and quenching procedures.

This protocol outlines a general procedure for crosslinking proteins in solution. The optimal concentrations and molar ratios should be empirically determined for each specific system.

A. Materials

  • Protein Sample: Purified protein(s) at a concentration of 0.1-5 mg/mL.

  • Conjugation Buffer: Amine-free buffer, pH 7.2-8.5. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.

  • This compound Stock Solution: The reagent is moisture-sensitive. Immediately before use, dissolve the required amount in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10-25 mM stock solution.

  • Quenching Buffer: 1M Tris-HCl, pH 7.5 or 1M Glycine, pH 7.5.

B. Procedure

  • Protein Preparation: Prepare the protein solution in the chosen Conjugation Buffer. Ensure the protein concentration is appropriate (e.g., 0.1 mM).

  • Crosslinker Addition: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques. Unreacted crosslinker can be removed by dialysis or size-exclusion chromatography.

Crosslinking_Workflow prep_protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_crosslinker 2. Prepare Fresh This compound Stock in DMSO/DMF mix_reactants 3. Add Crosslinker to Protein Solution (10-50x Molar Excess) prep_protein->mix_reactants prep_crosslinker->mix_reactants incubate 4. Incubate (30-60 min @ RT or 2 hrs @ 4°C) mix_reactants->incubate quench 5. Quench Reaction with Tris or Glycine (15 min @ RT) incubate->quench analyze 6. Purify & Analyze (SDS-PAGE, MS, etc.) quench->analyze

Figure 2. Experimental workflow for a typical protein crosslinking experiment.

Key Applications

This compound is a versatile tool used in various bioconjugation applications.

Homobifunctional crosslinkers like this compound are used to covalently link proteins that are in close proximity, effectively "freezing" protein-protein interactions. By crosslinking interacting partners within a complex, researchers can identify the components of the complex and gain low-resolution structural insights.

This reagent serves as a non-cleavable linker in the synthesis of ADCs. In this context, one NHS ester group reacts with a lysine residue on an antibody, while the other reacts with an amine-containing cytotoxic drug or payload. The resulting conjugate directs the payload specifically to target cells recognized by the antibody.

ADC_Structure Antibody Antibody Linker Bis-PEG1 Linker (-NH-CO-PEG-CO-NH-) Antibody->Linker Amide Bond Drug Cytotoxic Drug Linker->Drug Amide Bond

Figure 3. Logical structure of an Antibody-Drug Conjugate using this compound.

This compound can be used to immobilize proteins, peptides, or other amine-containing ligands onto amine-functionalized surfaces (e.g., beads, nanoparticles, or microplates). This is a foundational technique for creating affinity chromatography media, diagnostic assays, and various biosensors. The hydrophilic PEG spacer helps to extend the attached molecule away from the surface, improving its accessibility and biological activity.

References

An In-Depth Technical Guide to Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Bioconjugation

Amine-reactive crosslinkers are indispensable chemical tools for covalently linking biomolecules, forming stable conjugates for a vast array of applications in research, diagnostics, and therapeutics. This guide offers a comprehensive overview of the chemistry, types, and applications of these reagents, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate their effective use.

Bioconjugation via amine-reactive crosslinkers primarily targets the primary amines (-NH2) found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues. The high abundance and surface accessibility of these amine groups on proteins make them frequent targets for covalent modification. The underlying chemical principle involves a nucleophilic attack from the amine group on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond. This strategy is fundamental to numerous applications, including:

  • Protein-Protein Interaction Studies: To stabilize and identify interacting protein partners.

  • Antibody-Drug Conjugates (ADCs): To link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Immobilization of Biomolecules: To attach proteins, antibodies, or other molecules to surfaces for applications like biosensors and microarrays.

  • Protein Labeling and Detection: To conjugate fluorescent dyes, biotin, or other reporter molecules for visualization and quantification.

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be classified based on the reactivity of their functional groups, the nature of their spacer arms, and their overall functionality.

Reactivity Towards Amines

The most prevalent amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

  • N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers, favored for their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0). A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH. To minimize this, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.

  • Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds. A key characteristic of imidoesters is that they preserve the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.

Homobifunctional vs. Heterobifunctional Crosslinkers
  • Homobifunctional Crosslinkers: These reagents possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group. They are often employed in studying protein-protein interactions and creating protein polymers.

  • Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups, enabling sequential, two-step conjugation of molecules with different functional groups. This provides greater control over the conjugation process and minimizes the formation of undesirable polymers. A common example is a crosslinker with an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide (B117702) group on the other.

Cleavable vs. Non-Cleavable Spacer Arms
  • Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules, ideal for applications where the long-term integrity of the conjugate is essential.

  • Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature permits the separation of the conjugated molecules under specific conditions, which is advantageous for applications like identifying crosslinked peptides in mass spectrometry or the controlled release of drugs from ADCs within a target cell.

Quantitative Data for Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is governed by factors such as the required spacer arm length, water solubility, and cell membrane permeability. The following tables provide a summary of the properties of several common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?Reactive Groups
Disuccinimidyl suberateDSS368.3511.4NoNoYesNHS ester
Bis(sulfosuccinimidyl) suberateBS3572.4311.4NoYesNoSulfo-NHS ester
Disuccinimidyl glutarateDSG326.267.7NoNoYesNHS ester
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Disulfide)NoYesNHS ester
Dimethyl adipimidateDMA245.158.6NoYesYesImidoester
Dimethyl pimelimidateDMP259.179.2NoYesYesImidoester
Dimethyl suberimidateDMS273.2011.0NoYesYesImidoester
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?Reactive Group 1Reactive Group 2
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NoNoYesNHS esterMaleimide
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3NoYesNoSulfo-NHS esterMaleimide
N-Succinimidyl 3-(2-pyridyldithio)propionateSPDP312.366.8Yes (Disulfide)NoYesNHS esterPyridyldithio
N-succinimidyl (4-iodoacetyl)aminobenzoateSIAB428.1910.6NoNoYesNHS esterIodoacetyl
Succinimidyl 4-(p-maleimidophenyl)butyrateSMPB382.3711.6NoNoYesNHS esterMaleimide

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

cluster_reagents Reagents cluster_reaction Reaction Protein_Amine Protein-NH2 (Primary Amine) NHS_Ester R-C(=O)O-NHS (NHS Ester) Protein_Amine->NHS_Ester Nucleophilic Attack Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Product Protein-NH-C(=O)-R (Stable Amide Bond) Intermediate->Product Byproduct N-Hydroxysuccinimide Intermediate->Byproduct

Reaction mechanism of an NHS ester with a primary amine.

Start Start: Prepare Protein Sample (in amine-free buffer) Prepare_Crosslinker Prepare Homobifunctional Crosslinker Solution Start->Prepare_Crosslinker Add_Crosslinker Add Crosslinker to Protein Sample Prepare_Crosslinker->Add_Crosslinker Incubate Incubate Reaction Mixture Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analyze Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analyze

Workflow for homobifunctional crosslinking.

cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation Start Start: Prepare Molecule 1 (with primary amines) Activate React Molecule 1 with Heterobifunctional Crosslinker Start->Activate Purify1 Purify Activated Molecule 1 Activate->Purify1 Prepare_Molecule2 Prepare Molecule 2 (with corresponding functional group) Purify1->Prepare_Molecule2 Conjugate React Activated Molecule 1 with Molecule 2 Prepare_Molecule2->Conjugate Purify2 Purify Final Conjugate Conjugate->Purify2 End End: Analyze Final Conjugate Purify2->End

Two-step workflow for heterobifunctional crosslinking.

TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits Crosslinker Amine-Reactive Crosslinker TNFR1->Crosslinker Stabilizes Interaction TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 TRADD->Crosslinker IKK_Complex IKK Complex TRAF2->IKK_Complex RIP1->IKK_Complex NFkB NF-κB Activation IKK_Complex->NFkB

Use of crosslinkers in studying the TNF signaling pathway.

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is suitable for identifying protein-protein interactions.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • DSS crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol is a general guide for creating antibody-drug conjugates (ADCs).

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC crosslinker.

  • Anhydrous DMSO or DMF.

  • Thiol-containing drug.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody-Crosslinker Reaction: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of SMCC to the antibody solution. c. Incubate for 1-2 hours at room temperature at pH 7.2-7.5.

  • Purification of Activated Antibody: Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent reaction (e.g., PBS, pH 6.5-7.5).

  • Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

  • Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

  • Amine-reactive surface (e.g., NHS-ester coated plate).

  • Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

  • Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the surface several times with a wash buffer to remove unbound protein.

  • Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Final Washing: Wash the surface again with the wash buffer to remove the blocking agent. The surface is now ready for use in downstream applications.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This

Methodological & Application

Application Notes and Protocols for Bis-PEG1-NHS Ester in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical crosslinking, coupled with downstream analytical techniques such as mass spectrometry, has emerged as a powerful tool for capturing and characterizing these interactions. Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent that covalently links proteins in close proximity. Its structure features a short, hydrophilic 1-unit polyethylene (B3416737) glycol (PEG) spacer arm capped at each end with an N-hydroxysuccinimide (NHS) ester.

The NHS esters react specifically with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide, to form stable amide bonds. The PEG spacer enhances the water solubility of the reagent and the resulting crosslinked complex, which can reduce aggregation and improve handling. This application note provides detailed protocols for using this compound to study protein-protein interactions, with a focus on both in vitro and in vivo applications.

Principle of Reaction

The crosslinking reaction with this compound is a one-step process. The NHS esters at both ends of the molecule react with primary amines on interacting proteins, forming stable covalent amide bonds. This reaction effectively "freezes" the protein-protein interaction, allowing for subsequent purification and analysis. The spacer arm of this compound imposes a defined distance constraint between the linked amine groups, providing low-resolution structural information about the protein complex.

Product Information

PropertyValue
Full Chemical Name Bis(succinimidyl) 3,6-dioxaoctanedioate
Molecular Weight 356.29 g/mol
Spacer Arm Length ~9.5 Å
Reactivity Primary amines (e.g., lysine, N-terminus)
Cleavability Non-cleavable
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffers

Key Applications

  • Confirmation of Protein-Protein Interactions: Covalently linking interacting proteins provides strong evidence of their association.

  • Identification of Novel Interaction Partners: Crosslinking can capture transient or weak interactions that are difficult to detect by other methods.

  • Structural Elucidation of Protein Complexes: The defined spacer arm length provides distance constraints for computational modeling of protein complexes.

  • Stabilization of Protein Complexes for Further Analysis: Crosslinking can stabilize fragile complexes for purification and subsequent analysis by techniques like cryo-electron microscopy (cryo-EM).

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol describes the crosslinking of two purified proteins, Protein A and Protein B, in a controlled environment.

Materials:

  • This compound

  • Purified Protein A and Protein B

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or HEPES buffer)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • SDS-PAGE apparatus and reagents

  • Mass spectrometer (optional)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze purified Protein A and Protein B into an amine-free buffer at a final concentration of 0.1-2 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the crosslinking reaction.

  • Crosslinker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Crosslinking Reaction:

    • Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.

    • Add the 10 mM this compound stock solution to the protein mixture to achieve a final molar excess of 10- to 50-fold over the total protein concentration. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted this compound.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE. A successful crosslinking reaction will result in the appearance of a new band corresponding to the molecular weight of the Protein A-Protein B complex.

    • For identification of crosslinked peptides, the sample can be further processed by in-gel or in-solution digestion with a protease (e.g., trypsin) followed by LC-MS/MS analysis.

Quantitative Data for In Vitro Crosslinking:

ParameterRecommended RangeOptimal (Example)
Protein Concentration0.1 - 2.0 mg/mL1.0 mg/mL
Molar Excess of Crosslinker10 - 50-fold25-fold
Reaction BufferPBS or HEPES, pH 7.2-8.0PBS, pH 7.4
Reaction Time30 - 120 minutes60 minutes
Reaction Temperature4 - 25°C25°C (Room Temperature)
Quenching ReagentTris-HCl or Glycine1 M Tris-HCl, pH 7.5
Final Quencher Concentration20 - 50 mM50 mM
Protocol 2: In Vivo Crosslinking of Cellular Proteins

This protocol describes the crosslinking of proteins within living cells to capture interactions in their native environment.

Materials:

  • This compound

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Cell lysis buffer

  • Immunoprecipitation reagents (antibodies, beads)

  • SDS-PAGE and Western blotting apparatus and reagents

Procedure:

  • Cell Preparation:

    • Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

    • Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.

  • Crosslinker Preparation:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, prepare a 250 mM stock solution in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.

    • Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive interactions, the incubation can be performed at 4°C.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM.

    • Incubate for 10 minutes at room temperature.

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

    • The crosslinked protein complexes can then be analyzed by immunoprecipitation followed by SDS-PAGE and Western blotting to detect the interaction of interest.

    • For large-scale analysis, the lysate can be subjected to proteomic workflows involving protein digestion and mass spectrometry.

Quantitative Data for In Vivo Crosslinking:

ParameterRecommended RangeOptimal (Example)
Cell Concentration~25 x 10^6 cells/mL25 x 10^6 cells/mL
Final Crosslinker Concentration1 - 5 mM2 mM
Reaction BufferPBS, pH 8.0PBS, pH 8.0
Reaction Time30 minutes30 minutes
Reaction Temperature4 - 25°C25°C (Room Temperature)
Quenching ReagentTris-HCl or Glycine1 M Tris-HCl, pH 7.5
Final Quencher Concentration10 - 20 mM20 mM

Case Study: Probing the EGFR-Grb2-Sos1 Signaling Complex

Note: This is a representative case study to illustrate the application of this compound.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon binding to its ligand, EGF, the receptor dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins, such as Grb2, which in turn recruits the guanine (B1146940) nucleotide exchange factor Sos1. This complex then activates the Ras-MAPK signaling cascade. The transient nature of these interactions makes them ideal candidates for investigation using chemical crosslinking.

Signaling Pathway

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_dimer EGFR Dimer (Activated) EGF->EGFR_dimer Binding & Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment (pY binding) Sos1 Sos1 Grb2->Sos1 Interaction Ras_GDP Ras-GDP (Inactive) Sos1->Ras_GDP GEF Activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_cascade MAPK Cascade Ras_GTP->MAPK_cascade Signal Transduction a a

Caption: EGFR signaling pathway leading to MAPK activation.

Experimental Workflow

Crosslinking_Workflow start HEK293 cells expressing EGFR stimulate Stimulate with EGF start->stimulate crosslink In vivo crosslinking with This compound stimulate->crosslink quench Quench reaction crosslink->quench lyse Cell lysis quench->lyse ip Immunoprecipitation (e.g., anti-EGFR) lyse->ip sds_page SDS-PAGE ip->sds_page western Western Blot (anti-Grb2, anti-Sos1) sds_page->western ms_analysis In-gel digestion and LC-MS/MS analysis sds_page->ms_analysis end Confirmation of EGFR-Grb2-Sos1 interaction western->end data_analysis Data analysis and identification of crosslinked peptides ms_analysis->data_analysis data_analysis->end

Caption: Workflow for in vivo crosslinking and analysis.

Troubleshooting

ProblemPossible CauseSolution
No or low crosslinking efficiency Inactive crosslinkerUse fresh, anhydrous DMSO to prepare the stock solution. Equilibrate the reagent to room temperature before opening.
Buffer contains primary aminesUse an amine-free buffer like PBS or HEPES.
Incorrect pHEnsure the reaction buffer is within the optimal pH range of 7.2-8.5.
Insufficient crosslinker concentrationEmpirically determine the optimal molar excess of the crosslinker.
Excessive protein polymerization/aggregation Crosslinker concentration is too highReduce the molar excess of the crosslinker.
Protein concentration is too highReduce the protein concentration.
Non-specific crosslinkingOptimize reaction time and temperature to favor specific interactions.
Difficulty in detecting crosslinked products Low abundance of the interacting proteinsEnrich the sample for the protein of interest by

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific to a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC.

This document provides detailed application notes and protocols for the use of Bis-PEG1-NHS ester, a non-cleavable linker, in the development of ADCs. This compound is a homobifunctional crosslinker containing a single polyethylene (B3416737) glycol (PEG) unit and two N-hydroxysuccinimide (NHS) ester reactive groups.[1][2][3] The NHS esters react with primary amines, such as the ε-amino groups of lysine (B10760008) residues on the surface of a monoclonal antibody, to form stable amide bonds.[4] The short PEG spacer enhances the hydrophilicity of the linker-payload, which can improve the solubility and reduce aggregation of the resulting ADC, particularly when conjugating hydrophobic drugs.[5] Being a non-cleavable linker, the payload is released upon lysosomal degradation of the antibody backbone after internalization into the target cancer cell, which can minimize off-target toxicity.

These notes will cover the essential steps for ADC development with this compound, including antibody preparation, conjugation of the linker to a payload, conjugation to the antibody, and characterization of the final ADC.

Materials and Equipment

Reagents:

  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic Payload with a primary or secondary amine for conjugation to the second NHS ester group (e.g., a derivative of a tubulin inhibitor)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate (B1201080) Buffer, pH 8.5

  • Tris-HCl

  • Hydrochloric Acid (HCl)

  • Sodium Azide (B81097)

  • Ammonium Sulfate

  • Isopropyl Alcohol

  • Acetonitrile

  • Formic Acid

  • Dithiothreitol (DTT) (for optional antibody reduction in other methods)

Equipment:

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or Mass Spectrometry (MS) detectors

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

  • Reversed-Phase (RP) HPLC column

  • Centrifugal concentrators

  • pH meter

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Incubator

  • Fume hood

  • Personal Protective Equipment (PPE)

Experimental Protocols

Preparation of the Antibody
  • Buffer Exchange: The antibody solution should be buffer-exchanged into an amine-free buffer, such as PBS at pH 7.4. This is crucial as amine-containing buffers (e.g., Tris) will compete with the antibody for reaction with the NHS ester.

  • Concentration Determination: Determine the antibody concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm (A280). The concentration can be calculated using the Beer-Lambert law and the antibody's specific extinction coefficient.

  • Purity Analysis: Assess the purity of the antibody using Size Exclusion Chromatography (SEC-HPLC) to ensure the absence of aggregates.

Preparation of the Linker-Payload Conjugate

This protocol assumes the use of a payload that is first attached to one of the NHS esters of the this compound.

  • Dissolution of Reactants: Dissolve the cytotoxic payload (containing an amine) and a molar excess of this compound separately in anhydrous DMSO.

  • Conjugation Reaction: Slowly add the this compound solution to the payload solution while stirring. Let the reaction proceed at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the linker-payload conjugate.

  • Purification: Purify the linker-payload conjugate using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the purified linker-payload by mass spectrometry.

Conjugation of the Linker-Payload to the Antibody
  • pH Adjustment: Adjust the pH of the antibody solution to 8.5 using a borate buffer. This slightly basic pH facilitates the reaction between the NHS ester and the primary amines on the antibody.

  • Preparation of Linker-Payload Solution: Dissolve the purified linker-payload in DMSO to a final concentration of 10 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for an additional 30 minutes.

Purification of the Antibody-Drug Conjugate
  • Removal of Unconjugated Linker-Payload: Purify the ADC from unconjugated linker-payload and other small molecules using SEC or dialysis.

  • Concentration and Formulation: Concentrate the purified ADC using centrifugal concentrators and formulate it in a suitable buffer, such as PBS with 0.01% sodium azide for storage.

Characterization of the Antibody-Drug Conjugate

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs, as the addition of hydrophobic payloads increases the overall hydrophobicity of the antibody.

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropyl Alcohol

  • Chromatographic Conditions:

    • Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 280 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Data Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). The average DAR is calculated from the weighted average of the peak areas.

Formula for Average DAR Calculation:

Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100

  • Mobile Phase: PBS, pH 7.4

  • Chromatographic Conditions:

    • Column: SEC column (e.g., Tosoh TSKgel G3000SWxl)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

  • Data Analysis: The percentage of monomer, aggregate, and fragment is calculated from the peak areas in the chromatogram.

The potency of the ADC can be evaluated using an in vitro cell-based assay.

  • Cell Culture: Culture a cancer cell line that overexpresses the target antigen of the mAb.

  • Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Determine cell viability using a standard assay such as MTT or CellTiter-Glo.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation

The following tables present representative data for an ADC synthesized using this compound. Note: This data is for illustrative purposes and actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

PeakDrug LoadRetention Time (min)Peak Area (%)
1010.510.2
2212.825.5
3414.640.8
4616.218.5
5817.55.0
Average DAR 3.9

Table 2: Purity and Aggregation Analysis by SEC-HPLC

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.22.5
Monomer10.197.0
Fragment12.50.5

Table 3: In Vitro Cytotoxicity

CompoundTarget Cell Line IC50 (nM)Non-Target Cell Line IC50 (nM)
ADC5.2> 1000
Unconjugated mAb> 1000> 1000
Free Payload0.81.2

Visualizations

Experimental Workflow

ADC_Development_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb_prep Antibody Preparation (Buffer Exchange, Concentration) conjugation Antibody-Linker-Payload Conjugation mAb_prep->conjugation linker_payload_prep Linker-Payload Synthesis linker_payload_prep->conjugation purification ADC Purification (SEC / Dialysis) conjugation->purification dar_analysis DAR Analysis (HIC) purification->dar_analysis purity_analysis Purity/Aggregation (SEC) purification->purity_analysis potency_assay In Vitro Potency Assay purification->potency_assay ADC_MoA_Apoptosis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Released Payload (Tubulin Inhibitor) Degradation->Payload Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Caspase9 Caspase-9 Activation CellCycleArrest->Caspase9 Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic efficacy and safety of nanoparticle-based drug delivery systems. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time.[1] This "stealth" characteristic allows for more efficient accumulation of nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

Bis-PEG1-NHS ester is a homobifunctional crosslinker containing a single ethylene (B1197577) glycol unit flanked by two N-hydroxysuccinimide (NHS) ester groups.[2][3] The NHS esters react efficiently with primary amine groups (-NH2) on the surface of nanoparticles to form stable amide bonds.[4] This protocol provides a detailed methodology for the surface modification of amine-functionalized nanoparticles using this compound, along with methods for characterization of the resulting PEGylated nanoparticles.

Reaction Principle

The surface modification of amine-functionalized nanoparticles with this compound is based on the reaction between the NHS ester and a primary amine. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7-9) to ensure the primary amine is deprotonated and thus more nucleophilic.

ReactionMechanism NP Nanoparticle-NH2 Amine-functionalized Nanoparticle Intermediate Reaction Intermediate NP->Intermediate + PEG This compound NHS-OOC-(CH2)2-O-(CH2)2-COO-NHS PEG->Intermediate Product PEGylated Nanoparticle Nanoparticle-NH-CO-(CH2)2-O-(CH2)2-CO-NH-Nanoparticle Intermediate->Product Amide bond formation Byproduct NHS N-hydroxysuccinimide Intermediate->Byproduct Release of

Caption: Reaction of this compound with an amine-functionalized nanoparticle.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the surface modification of amine-functionalized nanoparticles with this compound.

Materials and Equipment

Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4; 0.1 M MES buffer, pH 6.0)

  • Reaction Buffer (e.g., 1X PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M Glycine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Equipment:

  • Vortex mixer

  • Microcentrifuge

  • Rotator or orbital shaker

  • pH meter

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

  • Transmission Electron Microscope (TEM) (optional)

  • Lyophilizer (optional)

Protocol 1: Surface Modification of Nanoparticles

This protocol outlines the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.

1. Reagent Preparation:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh before each use as NHS esters are susceptible to hydrolysis.

  • Prepare the desired reaction buffer (e.g., 1X PBS, pH 7.4).

  • Prepare the quenching solution (e.g., 1 M Tris-HCl, pH 8.5).

2. Nanoparticle Preparation:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Sonicate the nanoparticle suspension briefly if necessary to ensure a homogenous dispersion.

3. Conjugation Reaction:

  • Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of the this compound over the estimated surface amine groups on the nanoparticles is recommended as a starting point.[4] The optimal ratio may need to be determined empirically for each specific nanoparticle system.

  • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain nanoparticle stability.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing on a rotator or orbital shaker. Alternatively, the reaction can be carried out overnight at 4°C.

4. Quenching and Purification:

  • Quench any unreacted NHS esters by adding the quenching solution to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the resulting PEGylated nanoparticles to remove excess this compound, hydrolyzed NHS, and other reaction byproducts. This can be achieved through:

    • Centrifugation: Centrifuge the nanoparticle suspension to pellet the particles. Remove the supernatant and resuspend the pellet in fresh reaction buffer. Repeat this washing step at least three times.

    • Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using an appropriate molecular weight cutoff (MWCO) membrane to remove small molecule impurities.

    • Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger PEGylated nanoparticles from smaller unreacted molecules.

5. Characterization and Storage:

  • Characterize the purified PEGylated nanoparticles using the methods described in the "Characterization of PEGylated Nanoparticles" section.

  • Store the PEGylated nanoparticles in a suitable buffer (e.g., PBS) at 4°C for short-term storage or lyophilized for long-term storage.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis ReagentPrep Reagent Preparation (this compound in DMSO, Buffers) Conjugation Conjugation Reaction (Add this compound to NPs, Incubate 2-4h at RT) ReagentPrep->Conjugation NP_Prep Nanoparticle Dispersion (in Reaction Buffer) NP_Prep->Conjugation Quenching Quenching (Add Tris or Glycine) Conjugation->Quenching Purification Purification (Centrifugation/Dialysis/SEC) Quenching->Purification Characterization Characterization (DLS, Zeta Potential, TEM) Purification->Characterization Storage Storage (4°C or Lyophilized) Characterization->Storage

References

Application Notes and Protocols for Bioconjugation with Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-NHS ester is a homobifunctional crosslinking reagent used to covalently link molecules containing primary amines.[1][2][3][4][5] This reagent features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][6] The NHS esters react with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[7][8][9] This bioconjugation technique is widely employed in drug research and development for creating bioconjugates with enhanced solubility, stability, and bioavailability.[6] The hydrophilic PEG linker helps to increase the solubility of the resulting conjugate in aqueous media.[1]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including the reaction mechanism, detailed experimental protocols, and data interpretation.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8]

G cluster_reactants Reactants cluster_products Products Biomolecule_1 Biomolecule 1 (with primary amine, R¹-NH₂) Conjugate Bioconjugate (R¹-NH-CO-PEG-CO-NH-R²) Biomolecule_1->Conjugate Forms amide bond Bis_PEG1_NHS This compound Bis_PEG1_NHS->Conjugate NHS_byproduct N-hydroxysuccinimide (NHS) (byproduct) Bis_PEG1_NHS->NHS_byproduct Releases Biomolecule_2 Biomolecule 2 (with primary amine, R²-NH₂) Biomolecule_2->Conjugate Forms amide bond

Caption: Reaction of this compound with primary amines.

Experimental Protocols

Materials
  • This compound (store at -20°C with desiccant)[10]

  • Biomolecule to be conjugated (e.g., protein, peptide)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)[11]

  • Organic solvent (anhydrous DMSO or DMF)[10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)[10][12]

Experimental Workflow

G A 1. Prepare Biomolecule Solution C 3. Conjugation Reaction A->C B 2. Prepare this compound Solution B->C D 4. Quench Reaction C->D E 5. Purify Bioconjugate D->E F 6. Characterize Conjugate E->F

Caption: General workflow for bioconjugation with this compound.

Step-by-Step Protocol
  • Preparation of Biomolecule Solution:

    • Dissolve the biomolecule (e.g., protein) in an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11][13]

    • If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.[10]

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[10] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[10]

  • Conjugation Reaction:

    • Add a calculated amount of the this compound stock solution to the biomolecule solution. A 10- to 50-fold molar excess of the NHS ester to the biomolecule is a common starting point, though the optimal ratio should be determined empirically.[14]

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[10]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10][14] Gentle stirring or mixing is recommended.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add a quenching buffer to a final concentration of 20-50 mM.[14] Common quenching reagents include Tris-HCl, glycine, or hydroxylamine.[7][15][16]

    • Incubate for an additional 15-30 minutes at room temperature.[15]

  • Purification of the Bioconjugate:

    • Remove unreacted this compound, the NHS byproduct, and quenching reagent using a suitable purification method.[14]

    • For macromolecules, size-exclusion chromatography (SEC) or dialysis are the most common methods.[11][12] Tangential flow filtration (TFF) is another scalable option.[12]

  • Characterization of the Conjugate:

    • Analyze the purified bioconjugate to confirm successful conjugation and assess purity.

    • Techniques such as SDS-PAGE can show a shift in molecular weight.

    • HPLC-based methods like size-exclusion (SEC-HPLC), reverse-phase (RP-HPLC), or ion-exchange (IEX-HPLC) can be used to determine purity and drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates.[17][18]

Data Presentation

Table 1: Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 9.0Optimal pH is typically 8.3-8.5.[7][11] At lower pH, the primary amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is rapid.[11]
Temperature 4°C - Room TemperatureLower temperatures can be used to slow down the reaction and potentially reduce side reactions.
Reaction Time 30 minutes - 4 hoursDependent on temperature and concentration of reactants.[7]
Molar Excess of NHS Ester 10 - 50 foldThe optimal ratio depends on the number of available primary amines on the biomolecule and the desired degree of labeling.
Buffer Composition Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, glycine).[7][10]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH of reaction buffer.Verify the pH of the reaction buffer is between 8.3-8.5.[11]
Hydrolyzed this compound.Prepare the NHS ester solution immediately before use. Ensure the reagent has been stored properly.[10]
Presence of primary amines in the buffer.Exchange the biomolecule into an amine-free buffer.[10]
Precipitation of Biomolecule High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 10%.[10]
Heterogeneous Product Inconsistent reaction conditions.Ensure thorough mixing and consistent temperature control. Optimize the molar ratio of the NHS ester.

Conclusion

Bioconjugation with this compound is a robust and versatile method for crosslinking molecules containing primary amines. By carefully controlling the reaction parameters, particularly pH and buffer composition, researchers can achieve efficient and specific conjugation. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing bioconjugation strategies for a wide range of applications in research and drug development.

References

Optimizing Reaction Conditions for Bis-PEG1-NHS Ester Crosslinking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG1-NHS ester is a homobifunctional crosslinking agent used to covalently link molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][3] The NHS esters react with primary amines at a pH range of 7-9 to form stable amide bonds.[4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation.

The efficiency of the crosslinking reaction is critically dependent on several parameters, including pH, temperature, concentration, and reaction time. A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce the crosslinking yield. Therefore, careful optimization of the reaction conditions is essential for successful conjugation.

Principle of the Reaction

The crosslinking reaction occurs via nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Key Reaction Parameters and Optimization

pH

The pH of the reaction buffer is a critical factor. For NHS esters, a pH range of 7.2 to 8.5 is generally optimal for reacting with primary amines. Within this range, the primary amines are sufficiently deprotonated and nucleophilic to attack the NHS ester. At a lower pH, the amine groups are more likely to be protonated (-NH₃⁺) and thus non-reactive. Conversely, at a higher pH, the rate of NHS-ester hydrolysis increases dramatically, reducing the amount of active crosslinker available to react with the target amines.

Temperature

The reaction can be carried out at temperatures ranging from 4°C to room temperature (approximately 25°C). Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for long incubation times. Reactions at room temperature are typically faster.

Concentration

The concentrations of both the target molecule and the this compound crosslinker are important. Higher concentrations of the target molecule can lead to more efficient crosslinking. A 10- to 50-fold molar excess of the crosslinker over the amount of the amine-containing protein is generally recommended to achieve sufficient conjugation. However, the optimal molar ratio should be determined empirically for each specific application.

Buffer Composition

It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate (B1201080) buffers.

Quantitative Data for Reaction Optimization

The following tables summarize key quantitative data to aid in the optimization of your crosslinking reaction.

Table 1: Effect of pH on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~30 minutes
8.6410 minutes
9.025~9 minutes

Data compiled from multiple sources.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5A pH of 7.4 is a good starting point. Higher pH increases reaction rate but also hydrolysis.
Temperature 4°C - Room Temperature (~25°C)4°C for longer incubations to minimize hydrolysis; room temperature for faster reactions.
Reaction Time 30 minutes - 2 hoursOptimal time should be determined empirically.
Molar Excess of Crosslinker 10- to 50-foldStart with a 20-fold molar excess and optimize based on the desired degree of crosslinking.
Protein Concentration 0.1 - 10 mg/mLHigher concentrations are generally more efficient.
Quenching Agent 20 - 50 mM Tris or GlycineAdded after the desired reaction time to stop the reaction by consuming unreacted NHS esters.

Data compiled from multiple sources.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Reaction Buffer: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at the desired pH (typically 7.2-8.0).

  • Quenching Buffer: Prepare a solution of 1 M Tris-HCl or 1 M Glycine at pH 7.5.

General Protocol for Protein Crosslinking in Solution
  • Prepare the Protein Sample: Dissolve the protein(s) to be crosslinked in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Add the Crosslinker: Add the freshly prepared this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 20-fold molar excess). The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents: Remove unreacted crosslinker and byproducts by dialysis or using a desalting column.

  • Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Crosslinking_Reaction cluster_reactants Reactants cluster_products Products Bis_PEG1_NHS This compound Crosslinked_Product Crosslinked Product (Stable Amide Bond) Bis_PEG1_NHS->Crosslinked_Product reacts with Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Crosslinked_Product NHS_Byproduct N-hydroxysuccinimide (Byproduct) Crosslinked_Product->NHS_Byproduct releases

Caption: Chemical reaction of this compound with a primary amine.

Experimental_Workflow A Prepare Protein in Amine-Free Buffer C Add Crosslinker to Protein Solution A->C B Prepare Fresh This compound Stock Solution (in DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (with Tris or Glycine) D->E F Purify (Dialysis / Desalting) E->F G Analyze Crosslinked Products (SDS-PAGE, etc.) F->G

Caption: Experimental workflow for protein crosslinking.

References

Application Notes and Protocols for Bis-PEG1-NHS Ester Reactions: A Guide to Stoichiometry and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for their ability to efficiently react with primary amines on biomolecules, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[1][2] Bis-PEG1-NHS ester is a homobifunctional crosslinker featuring two NHS ester groups connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3][4] This structure allows for the covalent crosslinking of two amine-containing molecules. The PEG linker enhances the solubility of the reagent and the resulting conjugate, minimizes aggregation, and can reduce the immunogenicity of the final product.[5]

This document provides a detailed guide to understanding and calculating the stoichiometry for reactions involving this compound, along with comprehensive experimental protocols for protein crosslinking. Proper stoichiometric control is critical for achieving the desired degree of modification and minimizing unwanted side reactions.

Core Principles of this compound Reactivity

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid and NHS.[2] The rates of both aminolysis (the desired reaction) and hydrolysis are highly dependent on the reaction pH.

Key Reaction Parameters:
  • pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[6][7] Below this range, the primary amines are protonated and thus poor nucleophiles. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the efficiency of the conjugation reaction.[6][7]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the NHS ester.[6] Amine-free buffers like phosphate, HEPES, carbonate, or borate (B1201080) are recommended.[5]

  • Concentration: The concentration of the protein and the this compound can influence the reaction outcome. Higher concentrations can favor intermolecular crosslinking.

  • Temperature and Time: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours to overnight.[8] Lower temperatures can help to minimize hydrolysis of the NHS ester.[6]

Calculating Stoichiometry

Accurate calculation of the molar ratio of this compound to the protein is crucial for controlling the extent of conjugation.

Step 1: Calculate the moles of the protein.

Moles of protein = (Weight of protein in g) / (Molecular weight of protein in g/mol )

Step 2: Calculate the required moles of this compound for the desired molar excess.

Moles of this compound = Moles of protein × Molar excess

Step 3: Calculate the required weight of this compound.

Weight of this compound (g) = Moles of this compound × Molecular weight of this compound ( g/mol )

The molecular weight of this compound is 356.3 g/mol .[4]

Example Calculation:

To label 5 mg of a 50 kDa protein with a 10-fold molar excess of this compound:

  • Moles of protein: (0.005 g) / (50,000 g/mol ) = 1 × 10⁻⁷ mol

  • Moles of this compound: (1 × 10⁻⁷ mol) × 10 = 1 × 10⁻⁶ mol

  • Weight of this compound: (1 × 10⁻⁶ mol) × (356.3 g/mol ) = 0.0003563 g = 0.3563 mg

Experimental Protocols

Materials
  • Protein of interest

  • This compound

  • Conjugation Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 8.0 (or other amine-free buffer such as HEPES, bicarbonate, or borate)[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]

  • Purification column (e.g., size-exclusion chromatography)[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Prepare Protein Solution in Amine-Free Buffer R1 Add this compound to Protein Solution P1->R1 Protein P2 Prepare this compound Stock Solution in DMSO/DMF P2->R1 Crosslinker R2 Incubate at RT or 4°C R1->R2 PU1 Quench Reaction (e.g., Tris buffer) R2->PU1 PU2 Purify Conjugate (e.g., SEC) PU1->PU2 A1 Analyze Conjugate (e.g., SDS-PAGE, MS) PU2->A1

Caption: Workflow for protein crosslinking with this compound.

Protocol for Protein Crosslinking
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of any primary amines.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution.[5] A typical stock solution concentration is 10-50 mM. The use of anhydrous solvent is critical as the NHS ester is moisture-sensitive.[5]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. It is recommended to perform a titration of the molar excess to determine the optimal ratio for your specific application.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C with gentle stirring.[8]

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[8] Incubate for 15 minutes at room temperature. This will consume any unreacted this compound.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts using a suitable purification method. Size-exclusion chromatography (SEC) is a common and effective method for separating the larger protein conjugate from smaller molecules.[][10] Other techniques such as ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis can also be employed depending on the properties of the protein.[][11]

  • Characterization of the Conjugate:

    • Analyze the purified conjugate to determine the degree of modification and confirm crosslinking. Common analytical techniques include:

      • SDS-PAGE: To visualize the formation of higher molecular weight species corresponding to crosslinked products.

      • Mass Spectrometry (MS): To determine the precise molecular weight of the conjugate and identify the degree of PEGylation.[12]

      • HPLC (SEC, RP, IEX): To assess the purity of the conjugate and separate different species.[12]

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Molar Excess of this compound 5 to 50-foldA higher excess can drive the reaction to completion but may also increase the risk of intramolecular crosslinking and protein precipitation. The optimal ratio should be determined empirically.[8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Reaction pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[6][7]
Reaction Temperature 4°C or Room TemperatureLower temperatures minimize hydrolysis of the NHS ester.[6]
Reaction Time 30 min - overnightLonger incubation times may be necessary at lower temperatures.[8]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction pathway and the competing hydrolysis reaction.

G cluster_reactants Reactants cluster_products Products cluster_hydrolysis Side Reaction Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG1-... (Stable Amide Bond) Protein->Conjugate NHS_Ester This compound NHS_Ester->Conjugate Aminolysis Hydrolyzed_Ester Bis-PEG1-Carboxylic Acid (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis NHS N-Hydroxysuccinimide Conjugate->NHS Water H2O Water->Hydrolyzed_Ester Hydrolyzed_Ester->NHS

Caption: Reaction scheme for this compound with a primary amine.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is too low. - Presence of amine-containing buffers. - Hydrolysis of the NHS ester. - Inaccessible primary amines on the protein.- Ensure the buffer pH is between 7.2 and 8.5.[6] - Use an amine-free buffer like phosphate, HEPES, or borate.[6] - Perform the reaction at 4°C to slow hydrolysis.[6] - Consider denaturing the protein if the native structure hinders amine accessibility.
Protein Precipitation - Over-labeling of the protein. - Change in protein solubility due to crosslinking.- Reduce the molar excess of the this compound. - Optimize the protein concentration.
Heterogeneous Product - Incomplete reaction. - Multiple accessible amines on the protein surface.- Increase the reaction time or the molar excess of the crosslinker. - Optimize purification methods (e.g., IEX, HIC) to separate different species.[]

By carefully considering these factors and following the outlined protocols, researchers can effectively utilize this compound for their bioconjugation needs, leading to reproducible and reliable results.

References

Application Notes and Protocols for Labeling Oligonucleotides with Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of therapeutic agents. Polyethylene glycol (PEG)ylation, the attachment of PEG chains, is a widely adopted strategy to enhance the biopharmaceutical properties of oligonucleotides.[1] Benefits of PEGylation include increased solubility, improved resistance to nuclease degradation, and prolonged circulation half-life by reducing renal clearance.[2][3][4]

This document provides a detailed guide to using Bis-PEG1-NHS ester for the labeling and crosslinking of amine-modified oligonucleotides. This compound is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) ester groups connected by a short, hydrophilic single PEG unit.[5][6][7][8] The NHS esters react specifically and efficiently with primary aliphatic amines, such as those introduced at the termini or internally within an oligonucleotide sequence, to form stable amide bonds.[2][9] This bifunctionality makes it an ideal reagent for creating well-defined oligonucleotide conjugates or for inducing intramolecular or intermolecular crosslinks.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2]

cluster_reactants Reactants Oligo1 Oligonucleotide 1 with 5'-Amine Modifier Intermediate Reaction Intermediate Oligo1->Intermediate + BisPEG Oligo2 Oligonucleotide 2 with 3'-Amine Modifier Oligo2->Intermediate BisPEG This compound Product Crosslinked Oligonucleotide-PEG Conjugate Intermediate->Product Amide Bond Formation

Caption: Reaction of two amine-modified oligonucleotides with this compound.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical quantitative parameters for NHS ester-based oligonucleotide labeling.

ParameterValue/RangeNotes
Oligonucleotide Scale 0.2 - 1.0 µmolThe protocol can be scaled up or down, with adjustments to reagent volumes.
This compound 5-20 molar excessA molar excess is required to drive the reaction to completion and to compete with hydrolysis of the NHS ester in aqueous buffer.[2]
Reaction Buffer 0.1 M Sodium BicarbonateOther non-amine-containing buffers like phosphate (B84403) or borate (B1201080) can also be used.[9]
Reaction pH 8.0 - 9.0Optimal pH for the reaction between NHS esters and primary amines. At lower pH, the amine is protonated and less reactive.[6][9]
Reaction Temperature Room Temperature (25°C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 1 - 4 hoursIn many cases, the reaction is complete within 30 minutes, but longer incubation can ensure higher yields.[5]
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved in a dry, aprotic solvent immediately before use to prevent hydrolysis.[2][9]

Experimental Protocols

Protocol 1: Single Oligonucleotide Labeling

This protocol details the labeling of a single amine-modified oligonucleotide with this compound. Note that this will result in a homodimer of the oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies (e.g., ethanol (B145695), sodium acetate, size-exclusion columns, or HPLC system)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add a 10-fold molar excess of the dissolved this compound to the oligonucleotide solution.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 2 hours. To protect fluorescently-labeled oligonucleotides, cover the tube with aluminum foil.

  • Purification: Proceed to the purification protocol to remove excess crosslinker and unconjugated oligonucleotides. Common methods include ethanol precipitation, size-exclusion chromatography (e.g., Glen Gel-Pak™), or HPLC.[2][10]

Protocol 2: Crosslinking Two Different Oligonucleotides

This protocol is designed to crosslink two different amine-modified oligonucleotides (Oligo A and Oligo B). A two-step sequential addition is recommended to minimize the formation of homodimers.

Materials:

  • Amine-modified Oligonucleotide A

  • Amine-modified Oligonucleotide B

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Purification supplies

Procedure:

  • First Labeling Step:

    • Dissolve Oligonucleotide A in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Prepare the this compound solution in anhydrous DMSO as described above.

    • Add a 0.9 molar equivalent of the this compound solution to the Oligonucleotide A solution. This substoichiometric amount ensures that most of the crosslinker reacts only at one end.

    • Incubate at room temperature for 1 hour.

  • Second Labeling Step:

    • Add 1.1 molar equivalents of dissolved Oligonucleotide B to the reaction mixture from the first step.

    • Incubate for an additional 2 hours at room temperature.

  • Purification: Purify the resulting crosslinked product to separate it from unreacted oligonucleotides and homodimers. Due to the significant size difference, polyacrylamide gel electrophoresis (PAGE) or size-exclusion HPLC are effective purification methods.[3]

Experimental Workflow

The overall workflow for oligonucleotide crosslinking involves preparation, reaction, and purification steps.

cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_purification Purification & Analysis Prep_Oligo_A Dissolve Amine-Oligo A in pH 8.5 Buffer React1 Step 1: Add 0.9 eq. Bis-PEG1-NHS to Oligo A Prep_Oligo_A->React1 Prep_Oligo_B Dissolve Amine-Oligo B in pH 8.5 Buffer React2 Step 2: Add 1.1 eq. Oligo B to Mixture Prep_Oligo_B->React2 Prep_PEG Dissolve Bis-PEG1-NHS in Anhydrous DMSO Prep_PEG->React1 Incubate1 Incubate 1 hr at Room Temp. React1->Incubate1 Incubate1->React2 Incubate2 Incubate 2 hrs at Room Temp. React2->Incubate2 Purify Purify Conjugate (PAGE or HPLC) Incubate2->Purify Analyze QC Analysis (Mass Spec, Gel) Purify->Analyze

Caption: Workflow for crosslinking two oligonucleotides with this compound.

Purification and Analysis

Purification is a critical step to isolate the desired PEGylated oligonucleotide from unreacted starting materials and byproducts of the reaction.

  • Ethanol Precipitation: This method is effective for removing the bulk of the unreacted, small-molecule NHS ester but will not separate labeled from unlabeled oligonucleotides.[11]

  • Size-Exclusion Chromatography (e.g., Gel Filtration): This technique separates molecules based on their size. It is useful for removing excess low-molecular-weight crosslinker.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of the PEG linker increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on the column compared to the unlabeled oligonucleotide.[10] This is a high-resolution method suitable for achieving high purity.[12]

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the charge of their phosphate backbone.[3] It is particularly effective for purifying PEGylated oligonucleotides.[3]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and can provide very high purity, especially for resolving crosslinked products from single oligonucleotides.[3][13]

After purification, the final product should be analyzed to confirm successful conjugation. Techniques such as mass spectrometry can be used to verify the molecular weight of the labeled oligonucleotide, while gel electrophoresis can be used to assess purity and confirm the size increase upon labeling or crosslinking.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency 1. Hydrolyzed NHS ester. 2. Suboptimal pH. 3. Presence of amine-containing buffers (e.g., Tris).1. Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. 2. Ensure the reaction buffer pH is between 8.0-9.0. 3. Use a non-amine buffer like bicarbonate, phosphate, or borate.
Multiple Products/Smearing on Gel 1. Non-specific reactions. 2. Degradation of the oligonucleotide.1. Ensure optimal reaction conditions. 2. Handle oligonucleotides in a nuclease-free environment.
Difficulty in Purification Inadequate separation method.For crosslinked products, use a high-resolution method like PAGE or size-exclusion HPLC to effectively separate based on size. For single labeling, RP-HPLC is often effective.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-PEG1-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG1-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation?

The optimal pH for reacting this compound with primary amines (e.g., lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to react with the NHS ester. A lower pH will result in protonated, unreactive amines, while a pH above 8.5-9.0 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces yield.[2]

Q2: Which buffers are compatible with this conjugation chemistry?

It is crucial to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[3]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Carbonate/Bicarbonate

If your protein of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation.

Q3: How should I prepare and handle the this compound reagent?

This compound is highly sensitive to moisture.[3] Improper handling is a common source of low conjugation yield.

  • Storage: Store the reagent at -20°C in a desiccated container.[3]

  • Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Dissolving: this compound is often a viscous liquid or low-melting solid that can be difficult to weigh and dispense. It is recommended to dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution. Ensure the solvent is of high quality, as degraded DMF can contain amines that will react with the NHS ester.

  • Stock Solutions: Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. If you need to store a stock solution, do so under an inert gas (like argon or nitrogen) at -20°C for a short period, though fresh preparation is always recommended.

Q4: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

To minimize hydrolysis:

  • Prepare the NHS ester stock solution immediately before use.

  • Work expeditiously once the reagent is in an aqueous solution.

  • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may require a longer reaction time.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses the most common issue encountered during this compound conjugation: low or no yield of the desired conjugate.

Potential Cause Recommended Action
Inactive this compound The NHS ester has hydrolyzed due to improper storage or handling. Solution: Ensure the reagent is stored in a desiccated environment at -20°C and allowed to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. You can perform a reactivity test by intentionally hydrolyzing a small amount of the reagent with a strong base and measuring the release of NHS at 260 nm.
Suboptimal Reaction pH The pH of the reaction buffer is outside the optimal range of 7.2-8.5. Solution: Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary to be within the optimal range.
Incompatible Buffer System The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with your target molecule. Solution: Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate buffer before starting the conjugation reaction.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. Solution: If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis. A concentration of at least 2 mg/mL is often recommended.
Insufficient Molar Excess of this compound The molar ratio of the crosslinker to the protein is too low to achieve the desired degree of labeling. Solution: Optimize the molar ratio of this compound to your protein. Perform small-scale pilot reactions with varying molar ratios (e.g., 10-fold, 20-fold, 50-fold excess) to determine the optimal condition for your specific application.
Steric Hindrance The short PEG1 linker may be too short to overcome steric hindrance, preventing access to the target amine groups on the protein. Solution: While Bis-PEG1 has a short spacer, ensure that the target protein's amine groups are accessible. If steric hindrance is suspected, consider using a crosslinker with a longer PEG chain.
Protein Aggregation The conjugation process itself can sometimes lead to protein aggregation. Solution: Optimize the molar ratio of the NHS ester to your protein, as a high degree of labeling can sometimes cause aggregation. Ensure the buffer conditions are optimal for your protein's stability.

Quantitative Data

Table 1: Influence of pH on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~4-5 hours
8.0Room Temperature~1 hour
8.6410 minutes
8.6Room Temperature10 minutes
9.0Room Temperature<10 minutes

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking with this compound

This protocol provides a general starting point for crosslinking two proteins. Optimization of the molar excess of the crosslinker and protein concentrations may be necessary.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve your proteins in the conjugation buffer at a concentration of 0.1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Mix thoroughly but gently. Avoid vigorous vortexing that could denature the proteins.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at 4°C may be necessary for less reactive proteins.

  • Quenching (Optional but Recommended): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. This will hydrolyze any remaining NHS esters.

  • Purification: Remove excess, unreacted crosslinker and reaction byproducts (N-hydroxysuccinimide) using a desalting column, spin filtration, or dialysis against an appropriate storage buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p_prep Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) mix Add NHS Ester to Protein Solution (Optimize Molar Ratio) p_prep->mix r_prep Prepare Fresh this compound (in anhydrous DMSO/DMF) r_prep->mix incubate Incubate (30-60 min RT or 2h at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Desalting, Dialysis) quench->purify

Caption: A typical experimental workflow for this compound conjugation.

signaling_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction protein Protein-NH2 (Primary Amine) conjugate Stable Amide Bond (Conjugated Protein) protein->conjugate Desired Reaction (pH 7.2-8.5) nhs_ester This compound nhs_ester->conjugate hydrolysis Hydrolysis (Inactive Ester) nhs_ester->hydrolysis water H2O water->hydrolysis

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: Quenching Bis-PEG1-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with effective methods for quenching Bis-PEG1-NHS ester reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to ensure the successful termination of your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench a this compound reaction?

Quenching is a critical step to stop the reaction between the NHS ester and the primary amines on your target molecule (e.g., protein, antibody). This prevents further, uncontrolled conjugation, which could lead to excessive labeling, cross-linking, or aggregation of your biomolecules. By adding a quenching agent, any unreacted this compound is consumed, ensuring a more homogenous and defined final product.

Q2: What are the most common and effective quenching agents for NHS ester reactions?

The most common and effective quenching agents are small molecules containing primary amines that rapidly react with the remaining NHS esters. These include:

These molecules effectively cap the reactive NHS ester groups, rendering them inert towards your target biomolecule.

Q3: When should I add the quenching agent to my reaction?

The quenching agent should be added after the desired incubation time for your conjugation reaction has been reached. Typical incubation times for NHS ester reactions range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[2][3]

Q4: Can the quenching agent affect my final product?

While quenching agents are essential, they can potentially modify your target molecule if not used correctly. However, since the primary amine of the quenching agent reacts with the NHS ester, the original carboxyl group on the crosslinker is modified, not your target protein.[4] It is important to remove the excess quenching agent and the quenched crosslinker by-products during the purification step (e.g., dialysis, desalting column).

Q5: What happens if I don't quench the reaction?

If the reaction is not quenched, any remaining active this compound will continue to react with available primary amines. This can lead to:

  • Over-labeling: An increased and undesirable degree of labeling on your target molecule.

  • Aggregation and Precipitation: Excessive cross-linking between molecules can cause them to aggregate and precipitate out of solution.[1]

  • Reduced Biological Activity: Non-specific labeling of critical functional sites on your biomolecule can impair its activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed after adding quenching agent. The concentration of the quenching agent is too high, or the pH of the quenching solution is incompatible with your protein's stability.Use the recommended final concentration of the quenching agent (see table below). Ensure the pH of the quenching buffer is within the stable range for your protein.
Low conjugation efficiency after quenching and purification. The quenching step was initiated prematurely. The quenching agent was present in the reaction buffer from the start.Optimize the conjugation reaction time before adding the quenching agent. Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) which compete with the target molecule.
High background or non-specific binding in downstream applications. Incomplete quenching, leaving some NHS esters to react non-specifically later. Insufficient removal of the quenched crosslinker and by-products.Ensure the quenching agent is added at a sufficient molar excess and allowed to react for the recommended time. Thoroughly purify your conjugate using methods like desalting columns or dialysis to remove all small molecule contaminants.

Quantitative Data Summary

The following table summarizes the recommended conditions for commonly used quenching agents.

Quenching Agent Typical Final Concentration Typical Incubation Time pH of Stock Solution
Tris-HCl20-100 mM15-30 minutes~8.0
Glycine20-100 mM15-30 minutes~7.4-8.0
Hydroxylamine10-50 mM15 minutesNeutral
Ethanolamine20-50 mM15-30 minutesNeutral to slightly basic

Experimental Protocols

Protocol 1: Quenching with Tris-HCl
  • Prepare a 1 M stock solution of Tris-HCl, pH 8.0.

  • After your this compound conjugation reaction has proceeded for the desired time, add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

  • Proceed with the purification of your conjugated biomolecule to remove excess quenching agent and reaction by-products.

Protocol 2: Quenching with Glycine
  • Prepare a 1 M stock solution of glycine, pH ~7.4.

  • Following the incubation period for your conjugation reaction, add the 1 M glycine stock solution to your reaction mixture to reach a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate from the reaction by-products.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification A Target Molecule (with Primary Amines) C Reaction Mixture (pH 7.2-8.5) A->C B This compound B->C D Add Quenching Agent (e.g., Tris, Glycine) C->D After desired reaction time E Incubate (15-30 min) D->E F Purification (e.g., Desalting Column) E->F G Purified Conjugate F->G H Removed By-products (Quenched Ester, Excess Quencher) F->H

Caption: Experimental workflow for quenching a this compound reaction.

Signaling_Pathway BisPEG1NHS This compound (Reactive) AmideBond Stable Amide Bond (Conjugate or Quenched Ester) BisPEG1NHS->AmideBond reacts with PrimaryAmine Primary Amine (on Target or Quencher) PrimaryAmine->AmideBond NHS N-Hydroxysuccinimide (Leaving Group) AmideBond->NHS releases

Caption: Reaction of an NHS ester with a primary amine.

References

identifying and minimizing side reactions of Bis-PEG1-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side reactions when using Bis-PEG1-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when using this compound?

A1: The primary side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][4][5] This reaction occurs when the NHS ester reacts with water, leading to the formation of an inactive carboxyl group on the PEG linker, rendering it incapable of reacting with the target primary amine. The rate of hydrolysis is a significant competitive factor to the desired aminolysis reaction.

Q2: How does pH affect the stability and reactivity of this compound?

A2: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.

  • Below pH 7.2: Primary amines on the target molecule are more likely to be protonated (-NH3+), making them non-nucleophilic and less reactive.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q3: Can this compound react with other amino acid residues besides lysine (B10760008)?

A3: While NHS esters are highly reactive towards primary amines (the N-terminus and the ε-amino group of lysine), side reactions with other nucleophilic amino acid side chains can occur under certain conditions. These include serine, threonine, and tyrosine residues. The reactivity is influenced by factors such as a more alkaline pH and the local microenvironment of the amino acid residue within the protein. Reactions with sulfhydryl groups can also occur, but the resulting thioesters are less stable than amide bonds.

Q4: Which buffers are recommended for conjugation reactions with this compound?

A4: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer are commonly used.

  • Incompatible Buffers: Avoid buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).

Q5: How should I prepare and handle this compound to maintain its reactivity?

A5: NHS esters are sensitive to moisture. It is recommended to:

  • Store the reagent in a desiccated environment at -20°C.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • For water-insoluble NHS esters, dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the solvent is of high quality, as degraded DMF can contain amines.

  • Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

Q6: How can I stop or "quench" the conjugation reaction?

A6: The reaction can be stopped by adding a small molecule containing a primary amine. Commonly used quenching agents include Tris or glycine at a final concentration of 50-100 mM. These will react with and consume any remaining unreacted NHS ester.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or handling. The reaction pH may be too high, or the reaction time too long.- Ensure proper storage and handling of the NHS ester.- Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.- Optimize the reaction pH to be within the 7.2-8.5 range.- Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Suboptimal pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.- Verify the pH of your reaction buffer using a calibrated pH meter.
Use of incompatible buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.- Perform a buffer exchange into a recommended buffer (e.g., PBS, Borate) before starting the conjugation.
Low protein concentration: In dilute protein solutions, the competing hydrolysis reaction is more pronounced.- If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended).
Inaccessible primary amines: The primary amines on the target molecule may be sterically hindered.- If structural information is available, assess the accessibility of lysine residues.- Consider using a Bis-PEG-NHS ester with a longer PEG spacer to overcome steric hindrance.
Protein Aggregation/Precipitation High degree of labeling: Excessive modification of the protein can lead to changes in its properties and cause aggregation.- Optimize the molar ratio of this compound to your protein by performing small-scale pilot reactions with varying ratios.
Use of a hydrophobic crosslinker: Although PEG is hydrophilic, the overall hydrophobicity of the conjugate can increase depending on the conjugated molecule.- The PEG linker in this compound is designed to increase hydrophilicity and reduce aggregation. If aggregation is still an issue, ensure optimal buffer conditions for your protein's stability.
Inappropriate buffer conditions: The pH or ionic strength of the buffer may not be optimal for the stability of the conjugated protein.- Screen different buffer conditions to find the one that best maintains the solubility and stability of your conjugate.
High Background/Non-specific Binding Excess unreacted NHS ester: If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.- Ensure the reaction is properly quenched with a primary amine-containing buffer (e.g., Tris, glycine).- Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted crosslinker.
Aggregation of the conjugate: Aggregated protein conjugates can lead to non-specific binding.- Follow the recommendations for preventing protein aggregation mentioned above.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on pH and temperature, with hydrolysis being the primary degradation pathway.

pH Temperature (°C) Half-life of NHS Ester
7.004-5 hours
7.0Room Temperature~1 hour
8.0Room Temperature~1 hour
8.6410 minutes
>8.5-9Room TemperatureMinutes

Visualizing Reaction Pathways and Workflows

Reaction Mechanism

Reaction_Mechanism cluster_desired Desired Aminolysis BisPEG_NHS This compound Conjugate Protein-PEG Conjugate (Stable Amide Bond) BisPEG_NHS->Conjugate + Protein-NH₂ Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylate) BisPEG_NHS->Hydrolyzed_PEG Protein_NH2 Protein-NH₂ (Primary Amine) H2O H₂O (Water) NHS_leaving_group N-hydroxysuccinimide

Caption: Primary reaction pathway (Aminolysis) vs. the main side reaction (Hydrolysis).

Experimental Workflow for Minimizing Side Reactions

Experimental_Workflow Prep_Protein 1. Prepare Protein (Buffer exchange to amine-free buffer, pH 7.2-8.5) Prep_NHS 2. Prepare this compound (Dissolve in anhydrous DMSO/DMF immediately before use) Prep_Protein->Prep_NHS Reaction 3. Initiate Reaction (Add NHS ester to protein solution) Prep_NHS->Reaction Incubate 4. Incubate (e.g., 30-60 min at RT or 2h-overnight at 4°C) Reaction->Incubate Quench 5. Quench Reaction (Add Tris or glycine buffer) Incubate->Quench Purify 6. Purify Conjugate (Size-exclusion chromatography or dialysis) Quench->Purify Analyze 7. Analyze Conjugate Purify->Analyze

Caption: A streamlined workflow for successful bioconjugation with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagent Fresh NHS ester solution? Check_Buffer->Check_Reagent Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Protein conc. > 2 mg/mL? Check_Reagent->Check_Concentration Yes Prepare_Fresh Prepare fresh reagent Check_Reagent->Prepare_Fresh No Check_Aggregation Protein Aggregation? Check_Concentration->Check_Aggregation Yes Increase_Conc Increase concentration Check_Concentration->Increase_Conc No Check_Ratio Optimized molar ratio? Check_Aggregation->Check_Ratio Optimize_Ratio Optimize molar ratio Check_Ratio->Optimize_Ratio No Successful_Conjugation Successful Conjugation Check_Ratio->Successful_Conjugation Yes Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer Prepare_Fresh->Check_Reagent Increase_Conc->Check_Concentration Optimize_Ratio->Check_Ratio

Caption: A logical workflow for troubleshooting common bioconjugation issues.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

Objective: To conjugate this compound to a protein via primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a known concentration (e.g., 2-10 mg/mL). If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Initiate Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

Protocol 2: Assessing NHS Ester Reactivity

Objective: To qualitatively assess the reactivity of a this compound reagent by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis.

Materials:

  • This compound reagent

  • Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound reagent in 2 mL of amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF and then add the buffer.

  • Prepare Control: Prepare a control tube containing only the buffer (and organic solvent if used).

  • Initial Absorbance Measurement: Zero the spectrophotometer at 260 nm using the control tube. Immediately measure and record the absorbance of the NHS ester solution.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.

  • Final Absorbance Measurement: Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates the release of NHS and confirms that the reagent is reactive. The N-hydroxysuccinimide leaving group absorbs strongly at 260-280 nm.

References

impact of buffer choice on Bis-PEG1-NHS ester reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG1-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of Bis-PEG1-NHS esters in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction?

The optimal pH for reacting Bis-PEG1-NHS esters with primary amines is in the range of 7.2 to 8.5.[1][2][3] The reaction is highly dependent on pH.[3][4][5] At a pH below 7.2, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are protonated, which makes them unreactive.[3][4][6] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[3][4][6] For many applications, a pH of 8.3-8.5 is considered optimal.[3][4][5][7]

Q2: Which buffers are recommended for this compound conjugations?

It is crucial to use buffers that do not contain primary amines.[3][8][9] Recommended buffers include:

A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[3][4][5] For proteins that are sensitive to higher pH, PBS at pH 7.4 can be used, but this may slow down the reaction rate and require longer incubation times.[3]

Q3: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2][3][8][10] However, these buffers are useful for quenching (stopping) the reaction after the desired incubation period.[1][3][8][10]

Q4: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters, including this compound, have limited solubility in aqueous solutions.[1][10] To overcome this, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][4][10] It is critical to use high-quality, amine-free DMF to prevent the solvent from reacting with the NHS ester.[4][5][7]

Q5: How should I store and handle this compound reagents?

Bis-PEG1-NHS esters are moisture-sensitive.[8][9][11][12] To prevent hydrolysis and maintain reactivity, store the reagent at -20°C in a desiccated container.[8][9][11] Before opening the vial, it is essential to allow it to equilibrate to room temperature to prevent moisture from condensing onto the reagent.[2][8][11] It is best to prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2] If you prepare a stock solution in an anhydrous organic solvent like DMSO, it can be stored at -20°C for a limited time, but its stability should be verified.[4][8][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed Reagent: The NHS ester has lost its reactivity due to exposure to moisture.[11]Use a fresh vial of this compound. Always allow the vial to warm to room temperature before opening to prevent condensation.[2][8][11] Consider performing a reactivity test on the reagent.[11]
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][2][3][8][10]Perform a buffer exchange into a recommended amine-free buffer like PBS, bicarbonate, or borate buffer at the appropriate pH.[2][3][8][10]
Incorrect pH: The pH of the reaction buffer is too low (amines are protonated) or too high (hydrolysis is too rapid).[3][4][6]Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter. For many applications, a pH of 8.3-8.5 is ideal.[3][4][5][7]
Low Protein Concentration: The concentration of the protein or molecule to be labeled is too low, favoring hydrolysis over the desired reaction.[1][8]Increase the concentration of your protein or target molecule. A concentration of 1-10 mg/mL is often recommended.[2]
Protein Aggregation/Precipitation High Concentration of Organic Solvent: The addition of DMSO or DMF to dissolve the NHS ester causes the protein to precipitate.Keep the final concentration of the organic solvent in the reaction mixture low, typically between 0.5% and 10%.[1]
Hydrophobic Nature of the Conjugate: The addition of the crosslinker has made the protein conjugate less soluble.Consider using a PEGylated version of the NHS ester with a longer PEG chain to increase the hydrophilicity of the final conjugate.
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can cause the pH of the reaction mixture to drop.[4][5][7]Monitor the pH of the reaction throughout the incubation period or use a more concentrated buffer to maintain a stable pH.[4][5][7]
Variable Reagent Quality: Impurities in the this compound or the organic solvent can negatively impact the reaction.Always use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3]

Data Presentation

Table 1: Impact of pH on the Stability of NHS Esters in Aqueous Solutions

This table summarizes the stability of NHS esters at various pH values, demonstrating the inverse relationship between pH and the half-life of the ester due to hydrolysis.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[1][13][14]
8.6410 minutes[1][13][14]

Note: This data is for general NHS esters but is representative of the behavior of this compound.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for crosslinking a protein with this compound.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[3][13]

  • Anhydrous DMSO or amine-free DMF[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5[12]

  • Desalting column or dialysis equipment

Procedure:

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate (B84403) buffer at the same pH.[3][5]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[3] If the protein is in an incompatible buffer, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[3][5]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[8] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2][8] Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis against a suitable storage buffer.[2]

Visualizations

Reaction_Pathway cluster_desired Desired Aminolysis Pathway cluster_competing Competing Hydrolysis Pathway Protein_NH2 Protein-NH₂ Conjugate Stable Amide Bond (Protein-PEG1-Protein) Protein_NH2->Conjugate + Bis-PEG1-NHS BisPEG1NHS This compound NHS_byproduct N-hydroxysuccinimide Conjugate->NHS_byproduct releases BisPEG1NHS_hydrolysis This compound Inactive_Ester Inactive Carboxylic Acid BisPEG1NHS_hydrolysis->Inactive_Ester + H₂O (especially at high pH) H2O H₂O (Water) NHS_byproduct2 N-hydroxysuccinimide Inactive_Ester->NHS_byproduct2 releases

Caption: Desired aminolysis vs. competing hydrolysis pathways.

Experimental_Workflow Start Start: Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Prepare_NHS Prepare fresh Bis-PEG1-NHS Ester solution in DMSO/DMF Start->Prepare_NHS Mix Add NHS Ester to Protein Solution Start->Mix Prepare_NHS->Mix Incubate Incubate (30 min - 4 hr) at RT or 4°C Mix->Incubate Quench Quench with Tris or Glycine (e.g., 50 mM final conc.) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify End End: Purified Conjugate Purify->End

Caption: Standard experimental workflow for this compound conjugation.

Troubleshooting_Logic Problem Low/No Conjugation? Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Problem->Check_Buffer Check_pH Is pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Solution_Buffer Solution: Buffer Exchange Check_Buffer->Solution_Buffer No Check_Reagent Is NHS ester fresh and handled correctly? Check_pH->Check_Reagent Yes Solution_pH Solution: Adjust pH Check_pH->Solution_pH No Check_Conc Is protein concentration >1 mg/mL? Check_Reagent->Check_Conc Yes Solution_Reagent Solution: Use fresh reagent Check_Reagent->Solution_Reagent No Solution_Conc Solution: Concentrate protein Check_Conc->Solution_Conc No Success Re-run Experiment Check_Conc->Success Yes Solution_Buffer->Success Solution_pH->Success Solution_Reagent->Success Solution_Conc->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Troubleshooting Bis-PEG1-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering issues with Bis-PEG1-NHS ester reactions. The following question-and-answer format directly addresses common problems and offers detailed troubleshooting strategies to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is a this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent. It features two N-hydroxysuccinimide (NHS) ester groups at each end of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. Its primary use is to covalently link two molecules that contain primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, amine-modified oligonucleotides, or other amine-containing ligands. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate.[1][2]

Q2: What is the chemical basis of the this compound reaction?

A2: The reaction is a nucleophilic acyl substitution. An unprotonated primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4][]

Q3: What is NHS ester hydrolysis and why is it a critical issue?

A3: NHS ester hydrolysis is a competing reaction where the NHS ester reacts with water instead of the intended amine. This reaction converts the reactive NHS ester into a non-reactive carboxylic acid, rendering it incapable of conjugating to the target molecule. Significant hydrolysis is a primary cause of low or no conjugation efficiency.

Q4: What are the optimal storage and handling conditions for Bis-PEG1-NHS esters?

A4: Bis-PEG1-NHS esters are highly sensitive to moisture. To prevent premature hydrolysis, they must be stored at -20°C in a dark, desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold reagent. It is best to prepare solutions fresh for each experiment using an anhydrous, amine-free organic solvent like DMSO or DMF.

Troubleshooting Guide: Why is My Reaction Failing?

This section addresses specific issues that can lead to poor or failed this compound reactions.

Issue 1: Low or No Conjugation Yield

Possible Cause 1: Hydrolyzed NHS Ester Reagent Your this compound may have been compromised by moisture during storage or handling, leading to hydrolysis before it was even added to the reaction.

  • Solution: Ensure proper storage and handling as described in the FAQs. Prepare fresh solutions of the NHS ester in an anhydrous solvent like high-quality, amine-free DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage. You can test the activity of your reagent using the protocol provided below.

Possible Cause 2: Incorrect Reaction pH The pH of your reaction buffer is one of the most critical factors for success. If the pH is too low (below 7.2), the primary amines on your target molecule will be protonated (-NH3+) and thus non-nucleophilic, preventing the reaction. If the pH is too high (above 8.5-9.0), the rate of NHS ester hydrolysis will dramatically increase, outcompeting the desired conjugation reaction.

  • Solution: Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5 . Use a calibrated pH meter to confirm.

Possible Cause 3: Incompatible Buffer Composition The presence of primary amines in your buffer will directly compete with your target molecule for reaction with the NHS ester, severely reducing your conjugation efficiency.

  • Solution: NEVER use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. If your protein or molecule is in such a buffer, you must perform a buffer exchange into a compatible, amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer before starting the reaction.

Possible Cause 4: Low Concentration of Reactants In dilute solutions of your target molecule, the unimolecular hydrolysis reaction (the NHS ester reacting with water) is kinetically favored over the bimolecular conjugation reaction (the NHS ester finding and reacting with your target amine).

  • Solution: If possible, increase the concentration of your protein or amine-containing molecule in the reaction mixture. This will increase the likelihood of a successful conjugation event.

Issue 2: Protein Precipitation or Aggregation After Reaction

Possible Cause 1: Over-modification Using a large molar excess of the this compound can lead to extensive modification of the surface amines on a protein. This can alter the protein's isoelectric point (pI) and other physicochemical properties, leading to aggregation and precipitation.

  • Solution: Perform a titration experiment to determine the optimal molar ratio of NHS ester to your protein. Start with a lower molar excess (e.g., 5- to 20-fold) and analyze the results. Reduce the crosslinker concentration to find the highest level that does not cause precipitation.

Possible Cause 2: Use of a Hydrophobic Crosslinker While Bis-PEG1-NHS has a hydrophilic spacer, if you are conjugating a very hydrophobic molecule, the resulting conjugate's solubility may decrease.

  • Solution: This is less of an issue with PEGylated linkers, but if you suspect solubility issues, consider using a longer, more hydrophilic PEG linker in your experimental design.

Quantitative Data Summary

The efficiency and rate of NHS ester reactions are highly dependent on pH and temperature. The following tables summarize key quantitative data for consideration.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures

pHTemperatureApproximate Half-lifeReference(s)
7.00°C4-5 hours
8.64°C10 minutes
8.0Room Temp.Minutes

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

ParameterRecommended RangeNotesReference(s)
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. The optimal pH is often cited as 8.3-8.5.
Temperature 4°C to Room Temp (25°C)Lower temperatures (4°C) can be used to slow hydrolysis, but require longer reaction times.
Reaction Time 30 minutes - 2 hoursCan be extended overnight at 4°C. The optimal time should be determined empirically.
Buffer Composition PBS, HEPES, BorateMust be free of extraneous primary amines.
Molar Excess of NHS Ester 5- to 20-foldHighly dependent on the concentration of the target molecule. Should be optimized for each system.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking with this compound

  • Buffer Exchange: Ensure your proteins are in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform dialysis or use a desalting column for buffer exchange.

  • Prepare Protein Solution: Adjust the concentration of your protein solution to 1-10 mg/mL.

  • Prepare NHS Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Weigh out the required amount and dissolve it in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Initiate Reaction: Add the calculated volume of the NHS ester stock solution to your protein solution. A common starting point is a 20-fold molar excess over the protein. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes. This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove excess crosslinker and the NHS byproduct via a desalting column, spin filtration, or dialysis against a suitable storage buffer.

  • Analyze and Store: Analyze the results using SDS-PAGE, mass spectrometry, or other appropriate methods. Store the purified conjugate under conditions optimal for the native protein, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Testing the Reactivity of an NHS Ester Reagent

This protocol can help determine if your NHS ester reagent has been inactivated due to hydrolysis. It is based on measuring the release of the NHS byproduct, which absorbs light around 260 nm.

  • Materials:

    • Suspected NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0)

    • 0.5 N Sodium Hydroxide (NaOH)

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare Reagent Solution: Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer. If solubility is an issue, first dissolve in a minimal volume (~50 µL) of anhydrous DMSO before adding the buffer.

    • Baseline Measurement: Take an initial absorbance reading of the solution at 260 nm.

    • Induce Hydrolysis: Add a small volume (e.g., 20 µL) of 0.5 N NaOH to the cuvette to rapidly increase the pH and force the hydrolysis of any active NHS ester.

    • Final Measurement: After 5-10 minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance at 260 nm after adding NaOH indicates the release of NHS, confirming that the reagent was active. If there is little to no change in absorbance, your reagent has likely been pre-hydrolyzed and is inactive.

Visualizations

Caption: Reaction mechanism of this compound with a primary amine.

Troubleshooting_Workflow Start Low/No Reaction Yield Check_Reagent Is NHS Ester Active? Start->Check_Reagent Check_pH Is Buffer pH 7.2-8.5? Check_Reagent->Check_pH Yes Sol_Reagent Solution: Use fresh reagent. Perform activity test. Check_Reagent->Sol_Reagent No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Sol_pH Solution: Adjust buffer pH. Check_pH->Sol_pH No Check_Conc Is Target Concentration Sufficient? Check_Buffer->Check_Conc Yes Sol_Buffer Solution: Buffer exchange to PBS, HEPES, etc. Check_Buffer->Sol_Buffer No Sol_Conc Solution: Increase target molecule concentration. Check_Conc->Sol_Conc No Success Reaction Optimized Check_Conc->Success Yes

Caption: Troubleshooting workflow for low reaction yield.

Hydrolysis_Pathway Active_NHS Active NHS Ester Inactive_Acid Inactive Carboxylic Acid Active_NHS->Inactive_Acid Hydrolysis H2O H₂O (Water) H2O->Inactive_Acid High_pH High pH (>8.5) High_pH->Active_NHS Accelerates

Caption: Competing hydrolysis pathway of an NHS ester.

References

Technical Support Center: Optimizing Bis-PEG1-NHS Ester Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bis-PEG1-NHS ester reactions with proteins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Bis-PEG1-NHS esters with primary amines on proteins?

The optimal pH for N-hydroxysuccinimide (NHS) ester reactions with primary amines (like the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides) is between 8.3 and 8.5.[1][2][3][4] This pH range offers a critical balance: it is high enough to ensure a significant portion of the primary amines are deprotonated and thus nucleophilic, yet not so high as to cause rapid hydrolysis of the NHS ester.[4]

Q2: Why is pH so critical for NHS ester reactions?

The reaction pH governs two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2). At a pH below the pKa of the amine (around 10.5 for lysine), the group is predominantly protonated (-NH3+), making it non-nucleophilic and slowing the reaction.[4] As the pH increases, the concentration of the reactive deprotonated amine increases.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive for conjugation. The rate of this hydrolysis significantly increases at higher pH values.[4][5][6]

Therefore, the optimal pH maximizes the labeling reaction while minimizing the competing hydrolysis.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, adjusted to pH 8.3-8.5.[1][2][4] Borate buffers can also be used.[6]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with the reaction.[7][8] These buffers will compete with the target protein for the NHS ester, leading to reduced labeling efficiency.[7]

Q4: Can I use an organic solvent to dissolve the this compound?

Yes, if the this compound has poor solubility in water, it can be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][4] This stock solution is then added to the protein solution in the appropriate reaction buffer.[1][2] It is crucial to use high-quality, amine-free DMF, as it can degrade into dimethylamine (B145610) which can react with the NHS ester.[2]

Q5: How do I stop or "quench" the labeling reaction?

The reaction can be stopped by adding a quenching buffer containing a primary amine.[9] Common quenching agents include 1 M Tris-HCl or 1 M glycine at a final concentration of 50-100 mM.[4][9] Incubating for 15-30 minutes will allow the quenching agent to react with any remaining NHS ester.[4] Alternatively, hydrolysis can be promoted by raising the pH to above 8.6, which rapidly inactivates the NHS ester.[10]

Data Presentation

The efficiency of this compound reactions is heavily influenced by pH, which affects both the desired aminolysis (reaction with the protein) and the competing hydrolysis of the ester.

Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life

pHHalf-life of NHS Ester
7.04-5 hours (at 0°C)
8.036 minutes (steroidal-NHS ester at RT)
8.510 minutes (at 4°C)
8.610 minutes
9.0Minutes

Data compiled from multiple sources, conditions may vary.[6][11][12][13]

Table 2: Comparison of Amidation vs. Hydrolysis Rates of a Porphyrin-NHS Ester

pHAmidation Half-Time (t½)Hydrolysis Half-Time (t½)Final Amide Yield
8.080 min210 min80-85%
8.520 min180 min80-85%
9.010 min125 min80-85%

This table illustrates that while hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to a high yield at the optimal pH.[11]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization for specific proteins and desired degrees of labeling is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).

  • This compound.

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5.[1][2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[4]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Desalting column or dialysis equipment for purification.[4]

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer is free of any primary amines.[7][8]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.[4]

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[4] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[7]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][9]

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column (gel filtration) or by dialysis against a suitable storage buffer (e.g., PBS).[1][4]

Visual Guides

ReactionMechanism cluster_reaction pH 8.3 - 8.5 Protein Protein-NH2 (Primary Amine) Intermediate Reaction Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester This compound NHS_Ester->Intermediate Hydrolysis Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolysis Competing Reaction (Increases with pH) Conjugate Protein-NH-CO-PEG-... (Stable Amide Bond) Intermediate->Conjugate Amidation NHS_leaving N-Hydroxysuccinimide Intermediate->NHS_leaving Water H2O (Hydrolysis) Water->Hydrolysis

Caption: Reaction mechanism of this compound with a protein's primary amine.

ExperimentalWorkflow start Start prep_protein 1. Prepare Protein (1-10 mg/mL in amine-free buffer, pH 8.3-8.5) start->prep_protein react 3. Mix & Incubate (1-2h at RT or overnight at 4°C) prep_protein->react prep_nhs 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF) prep_nhs->react quench 4. Quench Reaction (Add Tris or Glycine) react->quench purify 5. Purify Conjugate (Desalting column or dialysis) quench->purify end End Product: Purified Protein Conjugate purify->end

Caption: General experimental workflow for protein labeling with this compound.

Troubleshooting Guide

Issue: Low Labeling Efficiency or Low Degree of Labeling (DOL)

Low labeling efficiency is a common problem that can arise from several factors.[14] Use the following guide to diagnose and resolve the issue.

Troubleshooting start Low Labeling Efficiency Detected check_ph Is reaction buffer pH 8.3-8.5? start->check_ph check_buffer Is buffer amine-free (no Tris, Glycine)? check_ph->check_buffer Yes ph_low Action: Adjust pH to 8.3-8.5. check_ph->ph_low No check_nhs Was NHS ester fresh & dissolved in anhydrous solvent? check_buffer->check_nhs Yes buffer_bad Action: Buffer exchange into PBS or Bicarbonate. check_buffer->buffer_bad No check_conc Is protein concentration >1-2 mg/mL? check_nhs->check_conc Yes nhs_bad Action: Use fresh NHS ester and anhydrous solvent. check_nhs->nhs_bad No conc_low Action: Increase protein concentration. check_conc->conc_low No optimize Consider optimizing molar ratio, incubation time/temp. check_conc->optimize Yes

Caption: Troubleshooting workflow for low labeling efficiency in NHS ester reactions.

References

Technical Support Center: Storage and Handling of Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-PEG1-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on the proper storage and handling of this compound to prevent degradation and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer.[2] Its primary use is to covalently link molecules containing primary amines (-NH₂), such as the lysine (B10760008) residues and N-termini of proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1][3] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[4] This reagent is commonly used in the development of antibody-drug conjugates (ADCs).

Q2: What is the most common cause of this compound degradation?

A2: The primary degradation pathway for this compound is hydrolysis. The NHS ester group is sensitive to moisture and will react with water, converting it into a non-reactive carboxylic acid. This hydrolysis reaction competes with the desired reaction with primary amines (aminolysis). If the NHS ester is hydrolyzed, it can no longer bind to its target, leading to low or no conjugation efficiency.

Q3: How should I store solid this compound?

A3: To minimize hydrolysis, solid this compound should be stored at -20°C under desiccated conditions. It is crucial to protect the reagent from moisture.

Q4: How should I handle the reagent vial to prevent moisture contamination?

A4: Before opening the vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder. For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.

Q5: Can I prepare and store stock solutions of this compound?

A5: It is strongly recommended to prepare solutions of this compound immediately before use. The NHS-ester moiety readily hydrolyzes, so preparing stock solutions for long-term storage is not advisable. If a stock solution is necessary, it should be prepared in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and stored at -20°C with desiccation. With proper handling to exclude moisture, such solutions may be stable for a limited time, but their reactivity should be verified. Avoid repeated freeze-thaw cycles. Aqueous stock solutions should never be prepared for storage due to rapid hydrolysis.

Q6: Which buffers and solvents are compatible with this compound reactions?

A6: The choice of buffer is critical. You should use amine-free buffers to avoid competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers. Avoid buffers containing primary amines, such as Tris or glycine. If your sample is in an amine-containing buffer, a buffer exchange is necessary before starting the conjugation. For dissolving the reagent, high-quality, anhydrous DMSO or DMF is recommended. Be aware that DMF can degrade into dimethylamine, which will react with the NHS ester, so use fresh, high-quality DMF.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS ester: The reagent was exposed to moisture during storage or handling.Store the reagent at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare solutions immediately before use in anhydrous DMSO or DMF.
Suboptimal pH: The reaction pH is too low (protonated amines are unreactive) or too high (rapid hydrolysis).The optimal pH range for NHS ester reactions is typically 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS before the reaction.
High Background or Non-specific Binding Excess unreacted NHS ester: Unreacted NHS ester can bind to other molecules in downstream applications.After the conjugation reaction, add a quenching agent to consume any unreacted NHS ester. Common quenching agents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-50 mM.
Precipitation of Conjugate Over-crosslinking: The addition of too many crosslinker molecules can alter the protein's properties and cause it to precipitate.Optimize the molar ratio of the NHS ester to your target molecule. Perform small-scale pilot reactions with varying ratios to find the optimal concentration.
Solubility issues: The modified protein may be less soluble.The PEG spacer in this compound generally improves water solubility and reduces aggregation. However, if precipitation occurs, you may need to adjust buffer conditions or the crosslinker-to-protein ratio.
Reagent Won't Dissolve Hydrolyzed reagent: The NHS ester may have already hydrolyzed to the less soluble carboxylic acid.Use fresh, properly stored reagent. Test the reactivity of your existing reagent if you suspect degradation (see Protocol 2).
Inappropriate solvent: The solvent may not be suitable or of high enough quality.Use anhydrous DMSO or DMF. Ensure the solvent is fresh and has been stored properly to prevent moisture absorption.

Quantitative Data Summary

Table 1: pH-Dependent Stability of NHS Esters in Aqueous Solution

pHHalf-life of NHS EsterImplication for Reaction
7.04-5 hoursSlower reaction with amines, but longer reagent stability.
8.01 hourGood balance between amine reactivity and hydrolysis.
8.5-8.6~10 minutesVery rapid reaction with amines, but also very rapid hydrolysis.
9.0MinutesExtremely rapid hydrolysis, significantly reducing conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound

  • Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration (e.g., 1-10 mg/mL). If necessary, perform a buffer exchange.

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently mixing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis or using a desalting column.

Protocol 2: Assay to Determine the Reactivity of NHS Ester Reagent

This method assesses the activity of an NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis with a strong base. Active reagent will show a significant increase in absorbance at 260 nm after base treatment.

  • Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M phosphate, pH 7.0).

  • Measure Initial Absorbance: Measure the absorbance of the solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is below 1.0 and record this value.

  • Induce Hydrolysis: Add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution. Vortex for 30 seconds.

  • Measure Final Absorbance: Promptly measure the absorbance at 260 nm. This measurement should be taken within one minute, as the NHS leaving group can degrade in strong base over time.

  • Calculate Reactivity: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active. The percentage of active ester can be estimated by comparing the absorbance change to that of a fresh, unhydrolyzed sample.

Visual Guides

storage Store Solid Reagent -20°C, Desiccated equilibrate Equilibrate Vial to Room Temp storage->equilibrate Before Use dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve Immediately before use react Add to Protein (pH 7.2-8.5) dissolve->react quench Quench Reaction (e.g., Tris, Glycine) react->quench purify Purify Conjugate quench->purify

Caption: Experimental workflow for using this compound.

ester This compound (Active) conjugate Stable Amide Bond (Desired Product) ester->conjugate Aminolysis (pH 7.2-8.5) hydrolyzed Carboxylic Acid (Inactive/Degraded) ester->hydrolyzed Hydrolysis amine Primary Amine (e.g., Protein-NH2) amine->conjugate water Water (H2O) (Moisture) water->hydrolyzed

Caption: Competing reactions of this compound.

box box start Low Conjugation Yield? q1 Reagent Stored Properly? start->q1 q2 Buffer Amine-Free? q1->q2 Yes a1 Store at -20°C w/ desiccant. Warm before opening. q1->a1 No q3 pH in 7.2-8.5 Range? q2->q3 Yes a2 Buffer exchange to PBS. q2->a2 No a3 Adjust pH of reaction buffer. q3->a3 No ok Check protein concentration. q3->ok Yes

Caption: Troubleshooting low conjugation yield.

References

Technical Support Center: Post-Conjugation Purification of Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Bis-PEG1-NHS ester following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove excess this compound after conjugation?

A: Residual this compound can lead to several downstream issues. The unreacted NHS ester is highly reactive towards primary amines and can cause unwanted labeling of other molecules in subsequent experimental steps[1]. This can result in non-specific binding, high background signals in assays, and potential aggregation of the conjugated product[2]. Furthermore, the hydrolyzed, non-reactive form of the NHS ester can still bind non-specifically to the protein, interfering with downstream applications[2].

Q2: What are the most common methods for removing excess this compound?

A: The most widely used techniques for purifying the conjugate from excess small molecules like this compound are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF)[2][3]. The choice of method depends on factors such as the sample volume, the desired purity, and the scale of the reaction.

Q3: Should I quench the reaction before purification?

A: Yes, it is highly recommended to quench the conjugation reaction before purification. Quenching stops the reaction by consuming any unreacted NHS esters, preventing further labeling during the purification process. Common quenching agents are buffers containing primary amines, such as Tris or glycine, at a final concentration of 50-100 mM.

Purification Method Comparison

The following table summarizes the key parameters of the most common purification methods to help you select the most appropriate technique for your experiment.

FeatureSize Exclusion Chromatography (SEC) / DesaltingDialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size. Larger conjugates elute first, while smaller NHS esters are retained.Diffusion-based separation across a semi-permeable membrane based on a concentration gradient.Size-based separation using a semi-permeable membrane with the application of pressure and tangential flow.
Typical Sample Volume Microliters to milliliters.Milliliters to liters.Milliliters to thousands of liters.
Processing Time Fast (minutes to an hour).Slow (hours to overnight, requires multiple buffer changes).Fast and scalable.
Recovery Rate High (>90%).High, but potential for sample loss during handling.Very high (>95%).
Key Advantage Rapid and efficient for small sample volumes.Simple setup, suitable for a wide range of volumes.Highly scalable, allows for simultaneous concentration and buffer exchange (diafiltration).
Considerations Potential for sample dilution.Time-consuming, potential for membrane clogging.Requires specialized equipment.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid purification of small-volume reactions.

  • Equilibrate the Column: Equilibrate a desalting column (e.g., a spin column) with a suitable buffer, such as phosphate-buffered saline (PBS), according to the manufacturer's instructions.

  • Apply the Sample: Load the quenched conjugation reaction mixture onto the center of the packed column bed. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.

  • Elute the Conjugate: Centrifuge the column (for spin columns) or allow the buffer to flow through by gravity. The larger conjugated product will elute in the void volume, while the smaller, unreacted this compound and byproducts will be retained by the resin.

  • Collect Fractions: Collect the eluate containing the purified conjugate.

Protocol 2: Dialysis

This method is suitable for a wide range of sample volumes but is more time-consuming.

  • Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette (with an appropriate molecular weight cutoff, e.g., 10-14 kDa for antibodies) according to the manufacturer's protocol.

  • Load the Sample: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Perform Dialysis: Immerse the sealed dialysis device in a large volume of dialysis buffer (at least 200-500 times the sample volume) and stir gently at 4°C or room temperature.

  • Buffer Exchange: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the excess NHS ester. A final dialysis step can be performed overnight at 4°C.

  • Recover the Sample: Carefully remove the purified conjugate from the dialysis device.

Protocol 3: Tangential Flow Filtration (TFF)

TFF is a highly efficient and scalable method, particularly for larger sample volumes, that allows for simultaneous purification and concentration.

  • System Setup: Set up the TFF system with a membrane cassette of an appropriate molecular weight cutoff, ensuring compatibility with any organic solvents used in the conjugation reaction.

  • Concentration and Diafiltration: Concentrate the initial reaction mixture to a smaller volume. Then, perform diafiltration by adding fresh buffer to the sample reservoir at the same rate as the permeate is being removed. This process effectively exchanges the buffer and removes the small molecular weight impurities like the excess NHS ester. Typically, 5-10 diavolumes are sufficient.

  • Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final volume.

  • Product Recovery: Recover the concentrated and purified product from the TFF system.

Troubleshooting Guide

Problem 1: Low recovery of the conjugated product.

  • Possible Cause: The protein may have precipitated or aggregated during the conjugation or purification process.

  • Solution:

    • Centrifuge the reaction mixture after quenching and before purification to remove any precipitates.

    • Optimize the buffer conditions, such as pH and ionic strength, to maintain protein solubility.

    • For SEC, ensure the column is packed correctly and the resin is compatible with your protein.

    • For dialysis, ensure the chosen membrane has the correct molecular weight cutoff to retain your conjugate.

Problem 2: Presence of residual this compound after purification.

  • Possible Cause: Inefficient purification or insufficient quenching.

  • Solution:

    • Quenching: Ensure a sufficient molar excess of the quenching agent (e.g., Tris or glycine) was added and allowed to react for an adequate amount of time (15-30 minutes).

    • SEC: Use a longer column or a resin with a smaller pore size to improve the separation of the conjugate from the small molecule.

    • Dialysis: Increase the number of buffer changes and the duration of the dialysis.

    • TFF: Increase the number of diavolumes during the diafiltration step.

Problem 3: High background signal in downstream applications.

  • Possible Cause: This often indicates the presence of unbound or hydrolyzed NHS ester that was not completely removed during purification.

  • Solution:

    • Repeat the purification step using a more stringent method or optimized parameters as described in "Problem 2".

    • Consider using a combination of purification methods, for example, an initial dialysis followed by SEC for final polishing.

Visualizations

experimental_workflow start Conjugation Reaction Complete quench Quench Reaction (e.g., Tris, Glycine) start->quench purification_choice Select Purification Method quench->purification_choice sec Size Exclusion Chromatography (Desalting) purification_choice->sec Small Volume Fast dialysis Dialysis purification_choice->dialysis Variable Volume Slow tff Tangential Flow Filtration purification_choice->tff Large Volume Scalable end Purified Conjugate sec->end dialysis->end tff->end

Caption: Workflow for post-conjugation purification.

hydrolysis_pathway bis_peg_nhs This compound (Reactive) hydrolyzed_product Hydrolyzed Bis-PEG1 (Inactive Carboxylic Acid) bis_peg_nhs->hydrolyzed_product Hydrolysis h2o H₂O (Water) h2o->hydrolyzed_product nhs N-Hydroxysuccinimide hydrolyzed_product->nhs +

Caption: Hydrolysis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Bis-PEG1-NHS Ester vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of two widely utilized crosslinkers: Bis-PEG1-NHS ester, a PEGylated homobifunctional linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated heterobifunctional linker. This analysis, supported by structural data and established conjugation principles, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their ADC development programs.

Introduction to the Linkers

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups connected by a single polyethylene (B3416737) glycol (PEG) unit.[1][2] The NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues on an antibody, to form stable amide bonds.[3][4] The inclusion of a PEG spacer is intended to enhance the hydrophilicity of the resulting ADC, potentially mitigating aggregation issues associated with hydrophobic payloads and improving pharmacokinetic properties.[5]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker containing both an NHS ester and a maleimide (B117702) group. This allows for a sequential conjugation strategy: the NHS ester first reacts with primary amines on the antibody, and the maleimide group then reacts with a thiol (sulfhydryl) group present on the cytotoxic payload. The cyclohexane (B81311) bridge in its structure provides stability to the maleimide group. SMCC is a non-cleavable linker, meaning the payload is released only after the degradation of the antibody within the target cell. This contributes to the high stability of ADCs like the FDA-approved ado-trastuzumab emtansine (Kadcyla®).

At a Glance: Key Differences

FeatureThis compoundSMCC
Functional Groups Two NHS estersOne NHS ester, one maleimide
Reactivity Primary aminesPrimary amines and thiols
PEGylation Yes (single PEG unit)No
Linkage Type HomobifunctionalHeterobifunctional
Cleavability Non-cleavableNon-cleavable
Solubility Increased hydrophilicity due to PEGMore hydrophobic
Conjugation Strategy One-step (amine-to-amine) or two-step (amine-to-amine)Two-step (amine-to-thiol)
Potential for Crosslinking Higher, if not controlledLower, due to sequential reaction

Chemical Structures and Reaction Mechanisms

The distinct chemistries of this compound and SMCC dictate their application in antibody conjugation.

This compound: Structure and Amine-to-Amine Conjugation

The structure of this compound allows for the direct crosslinking of two molecules containing primary amines. In the context of creating a drug-linker complex for subsequent conjugation to an antibody, or potentially for directly linking a drug that has a primary amine to the antibody, both NHS esters would be utilized.

cluster_bis_peg This compound cluster_antibody Antibody cluster_drug Amine-containing Drug cluster_conjugation Conjugation Reaction cluster_adc Resulting Conjugate Bis-PEG1-NHS This compound Reaction Formation of Amide Bonds Bis-PEG1-NHS->Reaction Antibody Antibody-NH₂ Antibody->Reaction Lysine ε-amino group Drug Drug-NH₂ Drug->Reaction ADC Antibody-Linker-Drug Reaction->ADC

Caption: Reaction mechanism of this compound with an antibody and an amine-containing drug.

SMCC: Structure and Amine-to-Thiol Conjugation

SMCC's heterobifunctional nature enables a controlled, two-step conjugation process, which is a common strategy in ADC development.

cluster_smcc SMCC Linker cluster_antibody Antibody cluster_step1 Step 1: Antibody Activation cluster_drug Thiol-containing Drug cluster_step2 Step 2: Drug Conjugation SMCC SMCC Activation NHS ester reaction with Antibody Lysine SMCC->Activation Antibody Antibody-NH₂ Antibody->Activation Activated_Ab Antibody-Maleimide Activation->Activated_Ab Conjugation Maleimide reaction with Drug Thiol Activated_Ab->Conjugation Drug Drug-SH Drug->Conjugation ADC Antibody-SMCC-Drug Conjugation->ADC

Caption: Two-step conjugation workflow using the SMCC linker.

Performance Comparison and Experimental Considerations

Impact of PEGylation

The primary advantage of this compound lies in its PEG component. PEGylation is known to:

  • Increase Hydrophilicity: This can be particularly beneficial when working with hydrophobic cytotoxic payloads, as it can reduce the propensity for ADC aggregation.

  • Improve Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from proteolytic degradation and reduce clearance, potentially leading to a longer circulation half-life and increased tumor accumulation. However, some studies have shown that the inclusion of PEG linkers can sometimes lead to a reduction in in vitro cytotoxicity, a factor that needs to be balanced with the potential gains in in vivo efficacy.

Stability and Drug Release

Both this compound and SMCC create non-cleavable linkages. This means that the cytotoxic payload is released only after the antibody is internalized by the target cell and degraded in the lysosome. This mechanism contributes to high plasma stability and a favorable safety profile by minimizing off-target toxicity. The thioether bond formed by the maleimide group of SMCC is known to be highly stable.

Drug-to-Antibody Ratio (DAR) and Homogeneity

Achieving a controlled and optimal drug-to-antibody ratio (DAR) is crucial for ADC efficacy. With SMCC, the two-step process allows for the activation of the antibody first, followed by the conjugation of a thiol-containing drug. This can offer good control over the conjugation reaction.

For this compound, being a homobifunctional linker, there is a higher risk of inter- and intra-antibody crosslinking if the reaction conditions are not carefully optimized. This could lead to the formation of aggregates and a more heterogeneous product.

Experimental Protocols

Detailed protocols are essential for successful antibody conjugation. Below are representative workflows for both linkers.

General Experimental Workflow for ADC Production

cluster_start Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_end Final Product Start Prepare Antibody and Drug-Linker Solutions Conjugation_Step Conjugation Reaction Start->Conjugation_Step Purification_Step Purify ADC (e.g., SEC, TFF) Conjugation_Step->Purification_Step Characterization_Step Analyze ADC (DAR, Purity, Aggregation) Purification_Step->Characterization_Step End Purified and Characterized ADC Characterization_Step->End

Caption: Overall workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Protocol for SMCC-Mediated Conjugation

This protocol involves a two-step sequential reaction to minimize antibody crosslinking.

Step 1: Antibody Activation

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5).

  • SMCC Addition: Dissolve SMCC in an organic solvent like DMSO and add it to the antibody solution at a specific molar excess.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Immediately purify the activated antibody using a desalting column or tangential flow filtration (TFF) to remove unreacted SMCC.

Step 2: Conjugation to Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent.

  • Conjugation Reaction: Add the drug solution to the activated antibody solution. The reaction should be performed at pH 6.5-7.5 to favor the maleimide-thiol reaction.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the final ADC to remove unconjugated drug-linker and other byproducts.

Protocol for this compound Conjugation (Hypothetical for ADC)

This protocol would typically be used to first create a drug-linker complex, which is then conjugated to the antibody.

Step 1: Creation of Drug-Linker Complex

  • Reagent Preparation: Dissolve this compound and an amine-containing drug in a suitable solvent.

  • Reaction: Mix the reagents, using an excess of the this compound to favor the formation of a singly modified drug molecule.

  • Purification: Purify the drug-linker complex to remove unreacted starting materials.

Step 2: Conjugation to Antibody

  • Antibody Preparation: Prepare the antibody in an amine-free buffer at an appropriate concentration and pH (typically 7.2-8.5 for NHS ester reactions).

  • Conjugation: Add the purified drug-linker complex to the antibody solution.

  • Incubation: Incubate for 1-2 hours at room temperature or on ice.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris.

  • Purification: Purify the final ADC.

Conclusion

The choice between this compound and SMCC for antibody conjugation depends on the specific goals of the ADC development program.

SMCC is a well-established, robust linker that provides high stability and is amenable to a controlled, sequential conjugation process, minimizing the risk of crosslinking. Its non-cleavable nature ensures payload release is dependent on antibody degradation, which can enhance the safety profile.

This compound offers the advantage of PEGylation, which can improve the solubility and pharmacokinetic profile of an ADC, particularly when using hydrophobic payloads. However, as a homobifunctional linker, its use requires careful control to avoid unwanted crosslinking and to achieve a homogeneous product.

Ultimately, the optimal linker choice will be dictated by the specific antibody, the physicochemical properties of the payload, and the desired in vitro and in vivo performance characteristics of the final antibody-drug conjugate. Empirical testing and thorough characterization are essential to validate the best linker for each unique ADC.

References

A Head-to-Head Comparison: Bis-PEG1-NHS Ester vs. BS3 Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial choice of crosslinking reagents, this guide offers an objective comparison of two popular amine-reactive crosslinkers: Bis-PEG1-NHS ester and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). This analysis, supported by available data, will assist in selecting the optimal reagent for applications ranging from protein interaction studies to the development of antibody-drug conjugates (ADCs).

The covalent crosslinking of proteins and other biomolecules is a cornerstone technique in biochemical research and therapeutic development. The selection of an appropriate crosslinker is paramount, as its properties directly influence the stability, solubility, and functionality of the resulting conjugate. Both this compound and BS3 are homobifunctional crosslinkers that react with primary amines (-NH2) on molecules like proteins and peptides. Their shared reactivity stems from the N-hydroxysuccinimide (NHS) ester functional groups at both ends of a spacer arm. These NHS esters form stable amide bonds with primary amines at physiological to slightly alkaline pH (7-9). Despite this similarity, their distinct spacer arm compositions lead to different characteristics and potential applications.

Key Properties at a Glance

A summary of the core properties of this compound and BS3 is presented below, highlighting their key differences.

PropertyThis compoundBS3 (Bis(sulfosuccinimidyl) suberate)
Reactive Groups N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Specificity Primary amines (e.g., lysine (B10760008) residues, N-termini)Primary amines (e.g., lysine residues, N-termini)
Spacer Arm Composition Single polyethylene (B3416737) glycol (PEG) unit8-carbon alkyl chain
Spacer Arm Length ~9.5 Å11.4 Å
Water Solubility High (enhanced by PEG spacer)High (due to terminal sulfonyl groups)
Membrane Permeability ImpermeableImpermeable
**Cleav

Validating Protein Crosslinking: A Comparative Guide to SDS-PAGE and Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions is a critical step in understanding cellular processes and developing novel therapeutics. Chemical crosslinking is a powerful technique to stabilize these interactions for analysis. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Western Blotting for the validation of protein crosslinking, offering detailed experimental protocols, data presentation strategies, and a comparative analysis with alternative methods.

The Principle: Visualizing Protein Interactions

When two proteins are covalently linked, the resulting complex has a higher molecular weight than the individual proteins. SDS-PAGE separates proteins based on their molecular weight, allowing for the visualization of this size shift. Following electrophoresis, Western Blotting utilizes specific antibodies to detect the protein of interest, confirming its presence within the higher molecular weight, crosslinked band.[1] The appearance of a new band at a higher molecular weight in the crosslinked sample, which is absent in the non-crosslinked control, serves as primary evidence of a successful crosslinking event.

Experimental Workflow: A Step-by-Step Approach

The validation of protein crosslinking using SDS-PAGE and Western Blot involves a multi-step process, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample crosslinking Chemical Crosslinking start->crosslinking quenching Quenching Reaction crosslinking->quenching sample_buffer Addition of Laemmli Buffer quenching->sample_buffer denaturation Denaturation (Heating) sample_buffer->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 1: Experimental workflow for crosslinking validation.
Detailed Experimental Protocols

1. Protein Crosslinking:

  • Sample Preparation: Start with a purified protein solution or cell lysate. Ensure the buffer is compatible with the chosen crosslinker (e.g., amine-free buffers like PBS or HEPES for amine-reactive crosslinkers).

  • Crosslinker Addition: Add the crosslinking reagent (e.g., glutaraldehyde, DSS) to the protein sample. The optimal concentration of the crosslinker and incubation time should be determined empirically, but a 20- to 500-fold molar excess is a common starting point.[1]

  • Incubation: Incubate the reaction mixture at room temperature or on ice for a specific duration (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to consume any unreacted crosslinker.

2. SDS-PAGE:

  • Sample Preparation for Gel Loading: Mix the crosslinked and non-crosslinked (control) samples with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. For some crosslinked complexes, lower temperatures (e.g., 70°C for 10 minutes) may be necessary to prevent aggregation.

  • Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel with an appropriate percentage to resolve the expected higher molecular weight complexes. Run the gel according to standard procedures.

3. Western Blot:

  • Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins of interest overnight at 4°C.

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Data Presentation and Quantitative Analysis

A key aspect of validating protein crosslinking is the ability to quantify the extent of the reaction. Densitometry analysis of Western blot images allows for the measurement of band intensities, providing a semi-quantitative assessment of the amount of crosslinked product.

Table 1: Densitometric Analysis of Protein X Crosslinking with Different Crosslinkers

CrosslinkerConcentration (mM)Monomer Band Intensity (Arbitrary Units)Dimer Band Intensity (Arbitrary Units)% Crosslinked
Control010000
DSS0.5653535
DSS1.0406060
BS30.5752525
BS31.0554545

Note: The % Crosslinked is calculated as: (Dimer Intensity / (Monomer Intensity + Dimer Intensity)) * 100.

Table 2: Time-Course of Protein Y Crosslinking

| Time (minutes) | Monomer Band Intensity (Arbitrary Units) | Dimer Band Intensity (Arbitrary Units) | % Crosslinked | | :--- | :--- | :--- | :--- | :--- | | 0 | 100 | 0 | 0 | | 5 | 80 | 20 | 20 | | 15 | 50 | 50 | 50 | | 30 | 25 | 75 | 75 | | 60 | 10 | 90 | 90 |

Comparison with Alternative Methods

While SDS-PAGE and Western Blot are widely used, other techniques can provide complementary or more detailed information.

comparison_workflow cluster_sds SDS-PAGE / Western Blot cluster_ce Capillary Electrophoresis (CE-SDS) cluster_ms Mass Spectrometry (MS) sds_wb Separation by Size & Immunodetection sds_adv Advantages: - Widely accessible - Relatively inexpensive - Provides size information sds_wb->sds_adv sds_disadv Disadvantages: - Semi-quantitative - Lower resolution - Labor-intensive sds_wb->sds_disadv ce Automated Separation & Immunodetection ce_adv Advantages: - High resolution & reproducibility - Quantitative - Automated workflow ce->ce_adv ce_disadv Disadvantages: - Requires specialized equipment - Lower throughput for some systems ce->ce_disadv ms Identification of Crosslinked Peptides ms_adv Advantages: - Identifies interaction sites - High sensitivity & specificity - Can analyze complex mixtures ms->ms_adv ms_disadv Disadvantages: - Requires specialized expertise - Expensive instrumentation - Complex data analysis ms->ms_disadv

Figure 2: Comparison of analytical techniques.

Capillary Electrophoresis (CE-SDS): This technique offers a more automated and quantitative alternative to traditional SDS-PAGE. It provides higher resolution and reproducibility, making it well-suited for the analysis of biopharmaceuticals. Studies have shown that while both CE-SDS and SDS-PAGE can determine molecular weight, CE-SDS often provides higher trueness in its measurements.

Mass Spectrometry (MS): For a more in-depth analysis, mass spectrometry can be employed to identify the specific amino acid residues involved in the crosslink. This provides precise information about the protein-protein interaction interface. Quantitative crosslinking coupled with mass spectrometry is a powerful tool for studying protein dynamics and the conformation of protein complexes.[1]

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for SDS-PAGE and Western Blot of Crosslinked Proteins

IssuePossible CauseSuggested Solution
No crosslinked band observed Inefficient crosslinkingOptimize crosslinker concentration and incubation time. Check buffer compatibility.
Antibody cannot recognize the crosslinked complexUse a different antibody targeting a more accessible epitope.
Smearing or aggregation at the top of the gel Over-crosslinkingReduce crosslinker concentration or incubation time.
Sample aggregation upon heatingHeat sample at a lower temperature (e.g., 70°C) before loading.
Weak signal for the crosslinked band Low abundance of the crosslinked complexIncrease the amount of protein loaded on the gel. Use a more sensitive detection substrate.
Inefficient transfer of high molecular weight proteinsOptimize transfer conditions (e.g., lower methanol (B129727) concentration, longer transfer time).
Multiple non-specific bands Non-specific crosslinkingOptimize quenching step. Use a crosslinker with a shorter spacer arm for in vivo studies.
Non-specific antibody bindingIncrease blocking time or use a different blocking agent. Optimize antibody dilutions.

Conclusion

SDS-PAGE and Western Blotting remain fundamental and widely accessible techniques for the initial validation of protein crosslinking. They provide clear visual evidence of protein-protein interactions through the detection of higher molecular weight complexes. While semi-quantitative, densitometric analysis can offer valuable insights into the efficiency of the crosslinking reaction under different conditions. For more precise quantification and in-depth structural information, complementary techniques such as Capillary Electrophoresis and Mass Spectrometry should be considered. By understanding the principles, mastering the protocols, and being aware of the alternatives, researchers can confidently validate their protein crosslinking experiments and advance their understanding of complex biological systems.

References

The Influence of PEG Chain Length in Bis-PEG-NHS Esters: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in the development of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs). The use of homobifunctional crosslinkers, such as Bis-PEG-NHS esters, allows for the conjugation of amine-containing molecules, profoundly influencing the physicochemical and biological properties of the resulting bioconjugate. A critical parameter in the design of these conjugates is the length of the PEG chain. This guide provides an objective comparison of different PEG chain lengths in Bis-PEG-NHS esters, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

Impact of PEG Chain Length on Bioconjugate Performance

The length of the PEG spacer in a Bis-PEG-NHS ester plays a pivotal role in modulating several key performance indicators of a bioconjugate, including its solubility, stability, pharmacokinetics, and biological activity.

Enhanced Solubility and Stability: The inherent hydrophilicity of the PEG chain can significantly improve the solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads. Longer PEG chains are generally more effective at preventing aggregation by masking hydrophobic regions on the protein surface. This is crucial for maintaining the therapeutic efficacy and reducing the immunogenicity of the biopharmaceutical.

Prolonged Circulation Half-Life: One of the most significant advantages of PEGylation is the extension of the bioconjugate's circulation half-life. Longer PEG chains lead to a greater hydrodynamic size, which reduces renal clearance and shields the conjugate from proteolytic degradation. This prolonged systemic exposure can lead to enhanced therapeutic efficacy.

Reduced Immunogenicity: By creating a hydrophilic shield around the protein, PEGylation can mask immunogenic epitopes, thereby reducing the potential for an immune response against the therapeutic molecule.

Steric Hindrance and Biological Activity: While beneficial, the increased hydrodynamic radius conferred by longer PEG chains can also lead to steric hindrance, potentially impeding the interaction of the bioconjugate with its target receptor or substrate. This can result in decreased biological activity. Therefore, the choice of PEG chain length often represents a trade-off between improved pharmacokinetics and preserved potency.

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the effects of different PEG chain lengths on key bioconjugate properties.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This study on ADCs with a drug-to-antibody ratio (DAR) of 8 demonstrates that increasing the PEG length leads to a decrease in systemic clearance, with a plateau observed at PEG8 and beyond.

Table 2: Influence of PEG Chain Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG Chain LengthReduction in Cytotoxicity (fold change vs. non-PEGylated)
4 kDa4.5
10 kDa22

Data from a study on affibody-based drug conjugates, where longer PEG chains led to a significant reduction in in vitro cytotoxicity.

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

PEG LinkerL2987 EC50 (ng/mL)Karpas 299 EC50 (ng/mL)
No PEG6.710
PEG28.813
PEG49.711
PEG89.911
PEG121011
PEG241112

Data from Burke et al., 2017. In this study, the inclusion and length of the PEG linker had a minimal impact on the in vitro potency of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of Bis-PEG-NHS esters with different PEG chain lengths.

Protocol 1: Protein PEGylation with Bis-PEG-NHS Esters of Varying Chain Lengths

Objective: To covalently attach PEG chains of different lengths to a target protein.

Materials:

  • Target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Bis-PEG-NHS esters with varying PEG units (e.g., PEG2, PEG4, PEG8, PEG12, PEG24).

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the Bis-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

  • Add the Bis-PEG-NHS ester stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold). The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purify the PEGylated protein using a size-exclusion chromatography column to remove unreacted PEG reagent and other byproducts.

  • Characterize the extent of PEGylation using techniques such as SDS-PAGE, SEC, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro potency of the PEGylated bioconjugates.

Materials:

  • Target cancer cell line.

  • Complete cell culture medium.

  • PEGylated bioconjugates of varying PEG chain lengths.

  • Non-PEGylated control bioconjugate.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.0

The PEG Advantage: A Comparative Guide to Crosslinking Spacers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a crosslinker can profoundly influence the efficacy, stability, and safety of the final product. While traditional alkyl-based linkers have long been used, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a transformative strategy, offering a host of advantages for researchers, scientists, and drug development professionals. This guide provides an objective comparison of PEGylated crosslinkers with their non-PEGylated counterparts, supported by experimental data and detailed protocols, to illuminate the superior performance of PEG spacers in a variety of applications.

Key Advantages of PEG Spacers at a Glance

The primary benefits of utilizing a PEG spacer in crosslinking stem from its unique physicochemical properties: hydrophilicity, biocompatibility, and flexibility. These characteristics translate into significant improvements in the performance of bioconjugates.

FeaturePEG SpacerAlkyl Chain SpacerAdvantage of PEG Spacer
Solubility HighLow (Hydrophobic)Enhances the solubility of hydrophobic molecules in aqueous solutions, preventing aggregation.[1][2]
Stability HighModerateProtects conjugated molecules from enzymatic degradation and proteolysis, increasing their stability in biological environments.[1]
Immunogenicity Low / Non-immunogenicCan be immunogenicMasks antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[3][4]
Pharmacokinetics Prolonged circulation half-lifeShorter circulation half-lifeThe increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time.
Biocompatibility HighVariablePEG is a well-established, non-toxic, and biocompatible polymer approved for in vivo applications.

Quantitative Performance Comparison

Experimental data consistently underscores the superior performance of PEG spacers over traditional alkyl chains in bioconjugation applications. A critical parameter influenced by the spacer is the binding affinity of the conjugated molecule to its target.

Table 1: Impact of Spacer on Binding Affinity

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.2
Alkyl C66 atoms25.8
Alkyl C1212 atoms32.4
PEG8 24 atoms 8.5
PEG24 72 atoms 7.2

This data, adapted from a study on aptamer-amphiphile binding, demonstrates that the inclusion of a PEG spacer, particularly longer chains, results in a significantly lower Kd value, indicating a stronger binding interaction compared to no spacer or hydrophobic alkyl spacers. The hydrophobic nature of the alkyl spacers led to the greatest loss of affinity.

Table 2: In Vivo Performance of PEGylated vs. Non-PEGylated Nanoparticles

Nanoparticle FormulationBlood Concentration at 1h post-injection (% ID/g)
Non-PEGylated Proticles0.06 ± 0.01
PEGylated Proticles 0.23 ± 0.01

This in vivo study on nanoparticle formulations (Proticles) shows that PEGylated particles exhibit a significantly higher concentration in the blood one-hour post-injection compared to their non-PEGylated counterparts. This indicates a longer circulation time and slower clearance for the PEGylated formulation.

Experimental Protocols

To facilitate the replication and validation of these findings, this section provides detailed methodologies for key experiments used to evaluate and utilize PEGylated crosslinkers.

Protocol 1: NHS-Ester Mediated PEGylation of a Protein

This protocol describes a common method for covalently attaching a PEG spacer to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reagent Preparation: Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or 4 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by buffer exchange using desalting columns or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful PEGylation and determine the degree of modification using SDS-PAGE (which will show an increase in molecular weight) and/or MALDI-TOF mass spectrometry.

Protocol 2: Assessment of Immunogenicity using Anti-PEG Antibody ELISA

This protocol outlines a sandwich ELISA to detect the presence of anti-PEG antibodies in serum or plasma, a critical step in evaluating the immunogenicity of a PEGylated therapeutic.

Materials:

  • High-binding 96-well microplate

  • PEGylated protein for coating (e.g., mPEG-BSA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum or plasma samples from treated and control subjects

  • HRP-conjugated anti-species IgG or IgM detection antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the microplate wells with the PEGylated protein (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies present in the sample.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis ADC Synthesis Antibody Antibody ADC_Conjugation Antibody-Drug Conjugation Antibody->ADC_Conjugation Linker_Activation Linker Activation (e.g., NHS-ester formation) Drug_Linker_Conjugation Drug-Linker Conjugation Linker_Activation->Drug_Linker_Conjugation Drug_Linker_Conjugation->ADC_Conjugation Purification Purification (e.g., Chromatography) ADC_Conjugation->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds ADC Targeted ADC (with PEG Spacer) ADC->EGFR Blocks Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted ADC.

Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Bis-PEG1-NHS ester, a reagent commonly used by researchers, scientists, and drug development professionals for bioconjugation. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Core Safety and Handling Precautions

This compound is a moisture-sensitive and reactive compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times during handling and disposal. All procedures should be performed in a well-ventilated area or a chemical fume hood.[1]

Disposal of Unused this compound (Solid)

Solid, unexpired this compound should be stored at -20°C in a desiccated environment.[1][2][3] If disposal is necessary, it should be treated as chemical waste in accordance with local, state, and federal regulations. Do not dispose of the solid material directly down the drain.

Deactivation and Disposal of this compound Solutions and Contaminated Materials

The primary method for the safe disposal of this compound solutions and contaminated materials (e.g., pipette tips, tubes) is through chemical deactivation. This can be achieved via hydrolysis or quenching with a primary amine.

Method 1: Hydrolysis (Preferred for Small Quantities)

N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which breaks down the reactive ester group. The rate of hydrolysis is significantly increased at a higher pH.[4]

Experimental Protocol for Hydrolysis:

  • Prepare a Deactivation Solution: Prepare a solution of sodium bicarbonate (e.g., 0.1 M) or another suitable buffer with a pH of 8.5 or higher.[5]

  • Deactivation:

    • For residual solutions, add an excess of the basic buffer to the container.

    • For contaminated labware (e.g., pipette tips, reaction tubes), immerse them in the basic buffer solution.

  • Incubation: Allow the mixture to stand for at least one hour at room temperature to ensure complete hydrolysis. At a pH of 8.6, the half-life of an NHS ester is approximately 10 minutes.[4]

  • Neutralization: After incubation, neutralize the solution with a mild acid (e.g., dilute HCl) to a pH of approximately 7.

  • Final Disposal: The neutralized solution can typically be disposed of down the drain with copious amounts of water, in accordance with institutional guidelines.

Method 2: Quenching with a Primary Amine

NHS esters react with primary amines to form stable amide bonds.[3] This reaction can be used to quench the reactivity of the ester before disposal.

Experimental Protocol for Quenching:

  • Prepare a Quenching Solution: Prepare a solution containing a high concentration of a primary amine, such as Tris buffer (20-50 mM), glycine, or lysine.[3][4]

  • Deactivation:

    • Add an excess of the quenching solution to the this compound solution.

    • Immerse contaminated materials in the quenching solution.

  • Incubation: Allow the reaction to proceed for at least 30 minutes at room temperature.

  • Final Disposal: The resulting solution, containing the quenched linker, can be disposed of as chemical waste according to institutional protocols.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1][2][3]
Optimal pH for Amine Reaction 7.0 - 8.5[5][6][7]
NHS Ester Half-life at pH 7 4-5 hours[4]
NHS Ester Half-life at pH 8 1 hour[4]
NHS Ester Half-life at pH 8.6 10 minutes[4]
Quenching Solution Concentration (Tris) 20-50 mM[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start Start cluster_form Assess Material Form cluster_solid Solid Waste cluster_solution Solution/Contaminated Material cluster_hydrolysis Hydrolysis cluster_quenching Quenching start This compound for Disposal assess_form Solid or Solution? start->assess_form solid_waste Treat as Chemical Waste (Follow Institutional Guidelines) assess_form->solid_waste Solid deactivate Deactivate Chemically assess_form->deactivate Solution/ Contaminated choose_method Choose Deactivation Method deactivate->choose_method hydrolyze Add Basic Buffer (pH ≥ 8.5) Incubate for ≥ 1 hour choose_method->hydrolyze Small Quantity/ Preferred quench Add Primary Amine Solution (e.g., Tris, Glycine) Incubate for ≥ 30 minutes choose_method->quench Alternative neutralize Neutralize to pH ~7 hydrolyze->neutralize drain_disposal Dispose Down Drain with Water (Check Local Regulations) neutralize->drain_disposal chemical_waste Dispose as Chemical Waste quench->chemical_waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bis-PEG1-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Bis-PEG1-NHS ester, a non-cleavable 1-unit PEG linker vital for antibody-drug conjugation (ADC).[1][2][3][4] Adherence to these procedural steps will mitigate risks and streamline your workflow.

Chemical and Physical Properties

A thorough understanding of the substance's properties is the first step in safe handling. Key quantitative data for this compound is summarized below.

PropertyValue
CAS Number 65869-64-9
Molecular Formula C14H16N2O9
Molecular Weight 356.29 g/mol [3]
Physical Form Solid
Purity ≥95%
Storage Temperature -20°C
Solubility Soluble in DMSO (71 mg/mL); Insoluble in water and ethanol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it can be harmful. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Essential Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.

  • Hand Protection: Wear protective gloves, such as nitrile or latex, to prevent skin contact. Inspect gloves for any damage before use and change them frequently, especially if contact with the substance is known or suspected.

  • Skin and Body Protection: An impervious lab coat or gown should be worn to protect against contamination. Ensure clothing is long-sleeved and fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area. If dust or aerosols are likely to be generated, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

Following a systematic workflow is crucial for safety and experimental success. The diagram below outlines the key steps for handling this compound, from preparation to disposal.

Figure 1. Workflow for safe handling of this compound.

Experimental Protocol Details:

  • Reagent Preparation: Before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Solvent Choice: Prepare stock solutions immediately before use. Dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Ensure the DMF is amine-free. Do not store the reagent in aqueous buffers, as the NHS ester is susceptible to hydrolysis, especially at higher pH.

  • Reaction Conditions: NHS esters react with primary amines at a pH range of 7-9. The optimal pH range for the reaction is typically 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.

  • Quenching: After the reaction is complete, any unreacted NHS ester can be quenched by adding a buffer containing primary amines, such as Tris or glycine.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste: All solutions containing this compound, including quenched reaction mixtures, should be collected in a designated hazardous chemical waste container. Do not pour down the drain.

  • Solid Waste: All disposables that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be placed in a clearly labeled solid hazardous waste container.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent like diatomite or universal binders. Decontaminate the surface by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste. Evacuate personnel to a safe area if the spill is large.

By adhering to these comprehensive guidelines, researchers can safely and effectively utilize this compound in their critical drug development work, fostering a culture of safety and scientific excellence.

References

×

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